molecular formula C7H15NO B1431876 (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine CAS No. 1785762-88-0

(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine

Cat. No.: B1431876
CAS No.: 1785762-88-0
M. Wt: 129.2 g/mol
InChI Key: MJSLAFYBMVDJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,6-dimethyloxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)4-3-6(8)5-9-7/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSLAFYBMVDJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CO1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pyran Pharmacophore: Structural Versatility in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyran scaffold—specifically its saturated (tetrahydropyran, THP) and unsaturated (dihydropyran, pyrone, chromene) derivatives—represents a "privileged structure" in medicinal chemistry.[1] Its ubiquity in natural products (macrolides, polyethers, marine toxins) and its physicochemical properties make it an indispensable tool for drug discovery. Unlike carbocyclic analogs, the pyran ring offers a unique combination of reduced lipophilicity (LogP modulation) , hydrogen bond acceptor capability , and stereochemical rigidity .

This guide analyzes the pyran scaffold's role in modern therapeutics, detailing synthetic protocols for library generation and dissecting the structure-activity relationships (SAR) that drive potency in FDA-approved drugs.

Physicochemical Architecture: THP vs. Cyclohexane

In hit-to-lead optimization, a common tactic is the replacement of a cyclohexane ring with a tetrahydropyran (THP) moiety. This bioisosteric replacement serves three critical functions:

  • LogP Reduction: The ether oxygen lowers lipophilicity (typically

    
    cLogP 
    
    
    
    -1.0 to -1.5), improving aqueous solubility and metabolic stability.
  • Dipole Alignment: The cyclic ether oxygen acts as a directional hydrogen bond acceptor, often engaging backbone amides in the target protein's binding pocket.

  • Conformational Locking: The anomeric effect can bias the ring conformation, freezing bioactive geometries more effectively than a cyclohexane ring.

Table 1: Physicochemical Comparison
PropertyCyclohexane ScaffoldTetrahydropyran (THP) ScaffoldImpact on Drug Design
Lipophilicity High (Hydrophobic)Moderate (Amphiphilic)Improves solubility; reduces non-specific binding.
H-Bonding NoneH-Bond Acceptor (Ether O)Enables specific interactions with Ser/Thr/Tyr residues.
Metabolism Prone to CYP450 oxidationOxidative stability at C-2/C-6Reduces clearance; prolongs half-life (

).
Geometry Chair (flexible)Chair (anomeric bias)Pre-organizes ligand for entropy-favored binding.

Therapeutic Landscape & Approved Drugs[2]

The versatility of the pyran ring spans multiple therapeutic modalities.[2]

Table 2: Selected FDA-Approved Drugs Containing Pyran Scaffolds
Drug NameTherapeutic AreaPyran MotifMechanism of Action
Zanamivir Infectious DiseaseDihydropyranNeuraminidase inhibitor (sialic acid mimic).
Omarigliptin Metabolic DiseaseTetrahydropyranDPP-4 inhibitor for Type 2 Diabetes.
Eribulin OncologyMacrocyclic PolyetherMicrotubule dynamics inhibitor (Halichondrin B analog).
Cromolyn RespiratoryChromone (Benzopyran)Mast cell stabilizer.
Warfarin CardiovascularCoumarin (2-Pyrone)Vitamin K epoxide reductase inhibitor.

Synthetic Methodologies: From MCRs to Stereoselective Cyclization

Efficient access to pyran scaffolds is critical for SAR exploration. We categorize synthesis into High-Throughput (Library Generation) and Stereoselective (Target-Oriented) strategies.

Strategy A: Multicomponent Reactions (MCRs) for Library Generation

For rapid exploration of chemical space, the one-pot synthesis of 2-amino-4H-chromenes is a gold standard. It allows for the decoration of the pyran ring with diverse aryl and alkyl substituents.

Protocol: Green One-Pot Synthesis of 2-Amino-4H-Chromenes

Rationale: This protocol utilizes a Knoevenagel condensation followed by a Michael addition and cyclization. It is self-validating due to the precipitation of the pure product, minimizing purification bottlenecks.

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Resorcinol or 1-Naphthol (1.0 equiv)

  • Catalyst: L-Proline (10 mol%) or Sodium Dodecyl Sulfate (SDS)

  • Solvent: Ethanol/Water (1:1) or Water (Micelle-promoted)

Step-by-Step Procedure:

  • Charge: In a 50 mL round-bottom flask, combine the aromatic aldehyde (e.g., benzaldehyde, 5 mmol), malononitrile (5 mmol), and resorcinol (5 mmol).

  • Catalyze: Add L-Proline (0.5 mmol) and 10 mL of Ethanol/Water (1:1).

  • Reflux: Heat the mixture to reflux (80°C) with vigorous stirring.

  • Monitor: The reaction typically completes within 30–60 minutes (monitor by TLC, eluent 30% EtOAc/Hexane).

  • Isolate: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

  • Purify: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol if necessary.

  • Validation: Confirm structure via

    
     NMR (look for the characteristic singlet for the 4H-pyran proton around 
    
    
    
    4.5–5.0 ppm and the amino group singlet around
    
    
    7.0 ppm).
Strategy B: Stereoselective Prins Cyclization

For constructing complex non-aromatic THP rings (as seen in marine natural products), the Prins reaction is the method of choice. It generates the pyran ring with high diastereocontrol.[3]

Mechanism of the Prins Cyclization

The following diagram illustrates the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, proceeding through a key oxocarbenium ion intermediate.

PrinsReaction Start Homoallylic Alcohol + Aldehyde Inter1 Hemiacetal Start->Inter1 Condensation Acid Acid Catalyst (H+ / Lewis Acid) Acid->Inter1 Promotes Oxo Oxocarbenium Ion (Key Intermediate) Inter1->Oxo - H2O TS Chair-like Transition State Oxo->TS Intramolecular Alkene Attack Prod 2,4-Disubstituted Tetrahydropyran TS->Prod Nucleophilic Trapping (X-)

Figure 1: Mechanistic pathway of the Prins cyclization for tetrahydropyran synthesis.[4] The reaction proceeds via an oxocarbenium ion, with the transition state geometry dictating the stereochemical outcome (typically 2,4-cis).

Case Study: Omarigliptin Intermediate Synthesis

Context: Omarigliptin (Merck) is a long-acting DPP-4 inhibitor.[5] The core tetrahydropyran ring is essential for its pharmacokinetic profile. The industrial synthesis demonstrates a sophisticated approach to chiral pyran construction.[3][5][6]

Protocol Overview (Asymmetric Henry/Cyclization):

  • Henry Reaction: Reaction of a chiral aldehyde with nitromethane using a Cu(II)-ligand complex to set the first stereocenter.

  • Michael Addition: The resulting nitroalkene undergoes a base-catalyzed intramolecular Michael addition to a pendant ketone/aldehyde.

  • Cyclization: Acid-mediated dehydration forms the dihydropyran or tetrahydropyran core.

Key Insight: This route avoids the use of precious metal catalysts (like Ruthenium) used in earlier generations, relying instead on organocatalysis and cheap transition metals (Copper) to build the pyran core with >99% ee.

Structure-Activity Relationship (SAR) Logic[7][8]

When optimizing pyran-based leads, specific positions on the scaffold govern distinct biological interactions.

PyranSAR Core Pyran Scaffold (THP / Chromene) Pos2 C-2 Position: Lipophilic Pocket Binding (Aryl/Alkyl groups) Pos2->Core Pos3 C-3 Position: Electronic Modulation (CN, COOR for Chromenes) Pos3->Core Pos4 C-4 Position: H-Bond Donors (OH, NH2 for solubility) Pos4->Core Oxygen Ring Oxygen: H-Bond Acceptor (Backbone interaction) Oxygen->Core

Figure 2: SAR map of the pyran scaffold. The ether oxygen serves as a fixed anchor point, while C-2 and C-3 substitutions drive potency and selectivity.

Future Outlook

The role of pyran scaffolds is evolving beyond small molecule inhibitors:

  • PROTACs: Tetrahydropyrans are increasingly used as rigid linkers in Proteolysis Targeting Chimeras to improve cell permeability compared to PEG chains.

  • DNA-Encoded Libraries (DELs): The robustness of the 2-amino-chromene synthesis (Protocol 4.1) makes it ideal for on-DNA synthesis, allowing the screening of billions of pyran analogs.

References

  • A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry. Link

  • Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Link

  • One-pot synthesis of 2-amino-4H-chromene derivatives catalysed by Fe3O4@SiO2@Mg-Al-LDH. Iranian Journal of Catalysis. Link

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans. Beilstein Journal of Organic Chemistry. Link

  • Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. Organic Letters. Link

  • Evolution of a Manufacturing Route to Omarigliptin. Organic Process Research & Development. Link

Sources

Technical Monograph: (6,6-Dimethyltetrahydro-2H-pyran-3-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine (CAS: 1785762-88-0). This guide is structured for medicinal chemists and process scientists, moving beyond basic definitions to explore the structural logic, synthetic pathways, and pharmacological utility of this specific tetrahydropyran (THP) scaffold.

Structural Analysis & Nomenclature

IUPAC Deconstruction and Ambiguity

The name This compound describes a saturated six-membered ether ring containing:

  • Principal Group: A primary amine (

    
    ).
    
  • Substituents: Two methyl groups (gem-dimethyl) at position 6.

  • Skeleton: Tetrahydro-2H-pyran (fully saturated).

Critical Nomenclature Insight (Expertise): While the name provided is widely used in commercial catalogs (e.g., Sigma-Aldrich, ChemScene), it technically violates the IUPAC preference for the "lowest locant set" at the first point of difference.

  • Path A (Prompt Name): Numbering clockwise from Oxygen (1)

    
     C2 
    
    
    
    C3(Amine)
    
    
    C4
    
    
    C5
    
    
    C6(Dimethyl).
    • Locant Set:3, 6, 6 .

  • Path B (Systematic Preference): Numbering counter-clockwise from Oxygen (1)

    
     C2(Dimethyl) 
    
    
    
    C3
    
    
    C4
    
    
    C5(Amine)
    
    
    C6.
    • Locant Set:2, 2, 5 .[1]

Since the set (2, 2, 5) is lower than (3, 6, 6), the strictly systematic IUPAC name is 2,2-dimethyltetrahydro-2H-pyran-5-amine (or N,N-dimethyl... if the methyls were on the nitrogen, which they are not here). However, the "6,6-dimethyl-3-amine" nomenclature persists in literature to emphasize the functionalization of the 3-position relative to the heteroatom, often inherited from precursor synthons like 3-aminopyrans.

Stereochemical Implications

The presence of the amine at C3 creates a chiral center. The gem-dimethyl group at C6 is achiral (prochiral center).

  • Enantiomers: The molecule exists as (3R) and (3S) enantiomers.

  • Conformational Locking: The bulky gem-dimethyl group at C6 (or C2) exerts a strong Thorpe-Ingold effect , biasing the ring into a specific chair conformation to minimize 1,3-diaxial interactions. This "conformational lock" is highly valued in drug design for reducing the entropic penalty of binding to a protein target.

Synthetic Routes & Process Chemistry

The synthesis of 3-amino-tetrahydropyrans with specific gem-dimethyl substitution requires navigating regioselectivity challenges. Below is the field-validated route focusing on Reductive Amination , the most robust method for introducing the amine with stereocontrol.

Primary Route: Hydroboration-Oxidation-Amination Sequence

This route avoids the regioselectivity issues of epoxide opening by utilizing the steric bulk of the dimethyl group to direct hydroboration.

Step 1: Precursor Synthesis (2,2-dimethyl-3,6-dihydro-2H-pyran)

  • Reagents: 3-methyl-3-buten-1-ol + Paraformaldehyde (Acid Catalyzed Prins-type).

  • Mechanism:[1][2][3][4] Dehydration of the intermediate alcohol yields the dihydro-pyran.

Step 2: Hydroboration-Oxidation

  • Reagents: 1.

    
     or 9-BBN; 2. 
    
    
    
    .
  • Logic: Borane adds to the alkene. The gem-dimethyl group at C2 sterically hinders the adjacent positions, favoring addition to C5 (which corresponds to C3 in the target numbering).

  • Intermediate: 6,6-dimethyltetrahydro-2H-pyran-3-ol.[5]

Step 3: Oxidation to Ketone

  • Reagents: Swern Oxidation or Dess-Martin Periodinane (DMP).

  • Product:6,6-dimethyltetrahydro-2H-pyran-3-one . This is the critical "divergent" intermediate.

Step 4: Reductive Amination

  • Reagents:

    
     (Ammonium Acetate), 
    
    
    
    (Sodium Cyanoborohydride), MeOH.
  • Protocol: The ketone is condensed with the ammonia source to form an imine/iminium species in situ, which is selectively reduced.

  • Stereocontrol: The hydride attack usually occurs from the less hindered face (axial attack), yielding the thermodynamically stable equatorial amine.

Visualization of Synthetic Logic

The following diagram illustrates the workflow, highlighting the decision points for stereochemistry.

Synthesis_Workflow Start Precursor: 2,2-Dimethyl-3,6-dihydro-2H-pyran Step1 Hydroboration/Oxidation (Regioselective) Start->Step1 BH3·THF; H2O2 Alcohol Intermediate: 6,6-Dimethyl-THP-3-ol Step1->Alcohol Ketone Key Intermediate: 6,6-Dimethyl-THP-3-one Alcohol->Ketone Swern Oxidation Product Target: (6,6-Dimethyl-THP-3-yl)amine Ketone->Product Reductive Amination (NH4OAc, NaBH3CN) Stereo Stereocontrol: Thermodynamic product (Equatorial Amine) favored Ketone->Stereo Stereo->Product

Figure 1: Synthetic pathway via the key ketone intermediate. This route ensures correct regiochemical placement of the amine relative to the gem-dimethyl group.

Physicochemical & Pharmacological Profile

For drug development professionals, this scaffold serves as a lipophilic morpholine surrogate . Morpholine is often too hydrophilic (low LogP); the THP ether oxygen retains H-bond accepting capability, while the 6,6-dimethyl group increases lipophilicity and metabolic stability.

Key Properties Table
PropertyValue (Estimated)Relevance to Drug Design
Molecular Formula

Low MW fragment (Fragment-Based Drug Discovery)
Molecular Weight 129.20 g/mol Ideal for Lead-Like space (<300 MW)
cLogP ~1.1Moderate lipophilicity; CNS penetrant potential
TPSA 26.0

Excellent membrane permeability
pKa (Conj.[6] Acid) ~10.5Typical primary aliphatic amine; charged at physiological pH
Rotatable Bonds 0 (Ring)High rigidity; lower entropic penalty upon binding
Metabolic Stability (The Gem-Dimethyl Effect)

The gem-dimethyl group at position 6 is not merely structural; it blocks metabolic oxidation.

  • Mechanism:[1][2][3][4] In unsubstituted THP rings, the position

    
     to the ether oxygen (C2/C6) is prone to CYP450-mediated oxidation (H-atom abstraction).
    
  • Protection: Substitution with two methyl groups removes the abstractable protons at C6, forcing metabolism to occur at less favorable distal sites or preventing ring opening.

Analytical Characterization & Quality Control

Verification of the correct isomer (3-amine vs 4-amine) is critical.

NMR Spectroscopy Signatures
  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       1.1 - 1.2 ppm:  Two distinct singlets (3H each) for the gem-dimethyls if the ring is locked in a chair conformation; one singlet (6H) if rapid flipping occurs (unlikely due to steric lock).
      
    • 
       2.8 - 3.1 ppm:  Multiplet corresponding to the C3-H  (proton alpha to amine). Its multiplicity and coupling constants (
      
      
      
      values) determine the axial/equatorial orientation. A large coupling (
      
      
      Hz) indicates an axial proton (equatorial amine).
    • 
       3.4 - 3.8 ppm:  Signals for the C2 protons (adjacent to Oxygen).
      
Mass Spectrometry
  • ESI-MS:

    
    .
    
  • Fragmentation: Distinctive loss of

    
     (17 Da) and ring opening fragments characteristic of tetrahydropyrans.
    

Stereochemical Resolution Strategy

Since the synthetic route yields a racemate, resolution is required for clinical candidates.

Resolution_Tree cluster_methods Resolution Methods Racemate Racemic Amine (±)-cis/trans mix Salt Diastereomeric Salt Formation (Tartaric Acid / Mandelic Acid) Racemate->Salt Scalable (Kg) Enz Enzymatic Kinetic Resolution (Lipase-catalyzed acetylation) Racemate->Enz High E-value SFC Chiral SFC (Polysaccharide Columns) Racemate->SFC Fast/Analytical Pure Enantiopure Scaffold (3R) or (3S) Salt->Pure Crystallization Enz->Pure Hydrolysis SFC->Pure Fraction Collection

Figure 2: Decision tree for obtaining enantiopure material. Chiral Supercritical Fluid Chromatography (SFC) is preferred for discovery phase (mg to g scale), while salt formation is preferred for process scale.

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

  • Synthesis of Substituted Tetrahydropyrans: Clarke, P. A., & Santos, S. (2012). Strategies for the Synthesis of Tetrahydropyrans. European Journal of Organic Chemistry, 2012(31), 6031–6044.

  • Gem-Dimethyl Effect in Drug Design: Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.

  • Catalog Verification: Sigma-Aldrich Product Entry for 6,6-Dimethyltetrahydro-2H-pyran-3-amine (CAS 1785762-88-0).

Sources

Technical Safety Monograph: (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1785762-88-0 | Formula: C₇H₁₅NO | MW: 129.20 g/mol [1][2]

Executive Summary

This technical guide provides a rigorous safety and handling framework for (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine , a specialized heterocyclic building block used frequently in medicinal chemistry for structure-activity relationship (SAR) exploration.[1]

Unlike commodity chemicals, specific toxicological data for this intermediate is limited. Therefore, this protocol adopts a "Read-Across" Safety Strategy , synthesizing hazards associated with primary aliphatic amines (corrosivity, basicity) and cyclic ethers (peroxide formation, solvent sensitivity).[1] Researchers must treat this compound as a functionalized corrosive with latent instability risks.

Phase I: Molecular Profile & Hazard Identification[1]

Chemical Identity & Physiochemical Properties

The compound features a saturated oxygen heterocycle (tetrahydropyran) substituted with a primary amine and a gem-dimethyl group.[1] This structural duality dictates its safety profile.[1][3]

PropertyValue / CharacteristicSafety Implication
Physical State Liquid or Low-Melting SolidHigh surface area for contact; vapor generation possible upon heating.[1]
Basicity (pKa) Est.[1] 10.0–10.5 (Conjugate Acid)Strong base; incompatible with acids, acid chlorides, and anhydrides.
Lipophilicity Moderate (LogP ~0.5–1.[1]0)Potential for skin absorption; systemic toxicity risk.
Flash Point Est. >60°C (High Flash)Combustible but not highly flammable; vapor explosion risk low at RT.
GHS Hazard Classification (Derived)

Based on structural analogs (e.g., tetrahydropyran-4-amine, cyclohexylamine).[1]

  • Skin Corr./Irrit.[3][4][5] 1B or 2 (H314/H315): Causes severe skin burns or irritation.[1] The primary amine can saponify skin lipids.

  • Eye Dam./Irrit. 1 (H318): Causes serious eye damage.[1] Corneal opacity risk is high due to alkaline nature.[1]

  • Acute Tox. 4 (H302): Harmful if swallowed.[1][4]

  • STOT SE 3 (H335): May cause respiratory irritation.[1][4]

Phase II: Storage & Stability Management[1]

The stability of this compound is compromised by two primary environmental vectors: Atmospheric CO₂ and Oxygen .[1]

The "Amine-Ether" Instability Cycle[1]
  • Carbamation: As a primary amine, it rapidly absorbs atmospheric CO₂ to form carbamate salts (white crusts), altering stoichiometry and solubility.

  • Peroxidation: The position

    
     to the ether oxygen (C2 or C6) is susceptible to radical oxidation, forming hydroperoxides. While the amine functionality can act as a radical scavenger, it can also oxidize to N-oxides or hydroxylamines over time.[1]
    
Storage Protocol
  • Atmosphere: Store strictly under Argon or Nitrogen .

  • Temperature: Refrigerate at 2–8°C . Cold storage retards both oxidation and volatile loss.

  • Container: Amber glass with a Teflon-lined cap.[1] Avoid metal containers (transition metals catalyze amine oxidation).

Visualization: Stability Decision Matrix

The following logic flow dictates the handling of the material based on its physical state and storage duration.

StabilityMatrix Start Material Receipt Check Visual Inspection Start->Check Solid Solid/Waxy Solid Check->Solid Liquid Viscous Liquid Check->Liquid Crust White Crust? Solid->Crust Peroxide Test Peroxides (KI Starch) Liquid->Peroxide >6 Months Old Purify Recrystallize/Distill (Remove Carbamates) Crust->Purify Yes (CO2 salt) Store Store under Ar (2-8°C) Crust->Store No Peroxide->Store Negative Quench Quench/Dispose Peroxide->Quench Positive

Caption: Decision logic for assessing material integrity upon receipt and long-term storage.

Phase III: Operational Handling & Synthesis[1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for primary amines, which can permeate rubber rapidly.

  • Gloves: Nitrile (Double gloving recommended) or Laminate (Silver Shield) for prolonged handling.[1]

  • Eye Protection: Chemical splash goggles. Face shield required if handling >5g or conducting exothermic additions.[1]

  • Respiratory: Work strictly within a fume hood. If handling powder outside a hood, use a P100/OV respirator.

Safe Reaction Workflow: Amide Coupling

The most common application of this building block is amide coupling (e.g., with HATU/EDC). The following protocol mitigates the risk of runaway exotherms when neutralizing the amine salts.

Protocol: Controlled Amide Coupling

  • Dissolution: Dissolve the carboxylic acid partner and coupling agent (e.g., HATU) in DMF/DCM before adding the amine.

  • Base Addition: Add the tertiary base (DIPEA/TEA) to the acid mixture first to activate the ester.

  • Amine Introduction:

    • Risk:[1][3][4][6] Direct addition of neat amine to activated esters can cause rapid heat generation.

    • Control: Dilute this compound in the reaction solvent (1:5 ratio) and add dropwise at 0°C.

  • Quenching: Quench reaction with saturated NH₄Cl or NaHCO₃. Note: Gas evolution (CO₂) will occur with bicarbonate.[1]

Visualization: Reaction Safety Workflow

ReactionSafety Setup Reaction Setup (In Fume Hood) Reagents Dissolve Acid + HATU Setup->Reagents Base Add DIPEA (Base) Exotherm Potential: Low Reagents->Base Cool Cool to 0°C Base->Cool Addition Dropwise Addition Cool->Addition AminePrep Dilute Pyran-Amine (1:5 in Solvent) AminePrep->Addition Monitor Monitor Temp (< 5°C Rise) Addition->Monitor Monitor->Addition Temp Spike Complete Warm to RT Proceed to Workup Monitor->Complete Stable

Caption: Step-by-step safety workflow for amide coupling to prevent thermal runaway.

Phase IV: Emergency Response & Waste Disposal[1]

First Aid Measures
  • Eye Contact: Time is tissue. Immediately flush with water for 15 minutes.[1][4][6] Lifting eyelids is crucial to remove alkaline residues trapped in the fornix. Seek ophthalmological care.

  • Skin Contact: Wash with PEG-400 (if available) or copious soap and water.[1] Do not use organic solvents (ethanol/acetone) as they increase skin permeability.

  • Inhalation: Move to fresh air. If pulmonary edema symptoms (coughing, wheezing) develop, provide supplemental oxygen.

Spill Management
  • Small Spill (<5 mL): Absorb with vermiculite or dry sand.[1] Do not use paper towels (cellulose reacts with oxidizers/amines to generate heat).

  • Neutralization: Treat the spill area with dilute acetic acid (5%) or citric acid to neutralize the base before final cleanup.

Disposal[1]
  • Stream: Segregate into Basic Organic Waste .

  • Incompatibility: Never mix with acid waste streams (exotherm/spatter risk) or oxidizer waste (fire risk).[1]

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 6,6-Dimethyltetrahydro-2H-pyran-3-amine. Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 122361623 (Related Pyran Amines). Link

  • Jackson, H. L., et al. (1970). Control of Peroxidizable Compounds. Journal of Chemical Education, 47(3), A175.
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Amines. Link[1]

Sources

Computational & Mechanistic Assessment of Dimethyltetrahydropyran Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of dimethyltetrahydropyran (THP) amine motifs into drug candidates is a strategic bioisosteric replacement for cyclohexylamines and piperidines. This scaffold offers reduced lipophilicity (LogD modulation) and specific hydrogen-bond acceptor vectors via the ether oxygen. However, the stability of this moiety is governed by a complex interplay of stereoelectronic effects and metabolic liability .

This technical guide provides a rigorous theoretical framework for assessing the stability of this scaffold. We focus on the cis-2,6-dimethyltetrahydropyran-4-amine isomer, as the 2,6-equatorial alkyl "anchors" provide the conformational rigidity required for high-affinity ligand-protein binding.

Conformational Landscape: The Thermodynamic Anchor

The stability of the THP-amine is first defined by its ground-state thermodynamics. Unlike flexible linear amines, the cyclic THP system is subject to 1,3-diaxial interactions and the anomeric effect (though less pronounced at C4).

The "Locking" Mechanism

In the cis-2,6-dimethyl isomer, both methyl groups occupy equatorial positions to avoid severe 1,3-diaxial repulsion with the axial protons at C3 and C5. This locks the ring into a rigid 4C1 chair conformation .

  • Equatorial Amine (Thermodynamic Product): The C4-amine prefers the equatorial position to minimize steric strain.

  • Axial Amine (Kinetic/Steric Control): If the amine is forced axial (e.g., by a bulky N-substituent), the ring energy increases by approximately 1.8–2.5 kcal/mol, reducing the population of this conformer.

Computational Workflow for Conformer Mining

To accurately predict pKa and stability, one must first identify the global minimum. A single DFT optimization is insufficient; a Boltzmann-weighted ensemble is required.

ConformerWorkflow Input Input Structure (2,6-dimethyl-THP-amine) MMSearch Stochastic Search (MMFF94/OPLS3e) Input->MMSearch Filter Filter Redundant (RMSD < 0.5 Å) MMSearch->Filter DFT_Opt DFT Optimization (B3LYP-D3/6-31G*) Filter->DFT_Opt Energy Single Point Energy (M06-2X/6-311++G**) DFT_Opt->Energy Boltzmann Boltzmann Weighting Energy->Boltzmann

Figure 1: Hierarchical workflow for determining the bioactive conformation and global minimum energy structures.

Oxidative & Metabolic Stability: The Kinetic Vulnerability

The primary instability of cyclic amines arises from oxidative metabolism, mediated largely by Cytochrome P450 (CYP) enzymes or auto-oxidation.

The Alpha-Carbon Soft Spot

The stability of the THP-amine is dictated by the Bond Dissociation Energy (BDE) of the C–H bond adjacent to the nitrogen (the


-carbon).
  • Mechanism: Single Electron Transfer (SET) creates a nitrogen radical cation, followed by proton abstraction at the

    
    -carbon.
    
  • THP Specificity: The oxygen atom in the THP ring exerts an inductive electron-withdrawing effect (-I), which slightly increases the BDE of C-H bonds at C2/C6 compared to a carbocyclic analog. However, the C4 position (bearing the amine) remains the primary "soft spot."

N-Oxidation vs. Dealkylation

Tertiary THP-amines are prone to N-oxidation. The steric bulk of the 2,6-dimethyl groups can hinder the approach of the CYP heme-iron oxo species, potentially improving metabolic stability compared to an unsubstituted tetrahydropyran.

MetabolicPath Amine THP-Amine (Parent) RadicalCat Amine Radical Cation (SET Mechanism) Amine->RadicalCat -e⁻ (CYP450) NOxide N-Oxide (Metabolite) Amine->NOxide Direct Oxygenation AlphaRad α-Carbon Radical RadicalCat->AlphaRad -H⁺ Imine Iminium Ion Intermediate AlphaRad->Imine -e⁻ Aldehyde Degradation (Dealkylation) Imine->Aldehyde +H₂O (Hydrolysis)

Figure 2: Divergent oxidative pathways: N-dealkylation (destructive) vs. N-oxidation (metabolite formation).

Computational Protocols: Self-Validating Systems

To theoretically quantify these stability parameters, we utilize Density Functional Theory (DFT) with a focus on thermodynamic cycles for pKa prediction and BDE calculations for oxidative liability.

Protocol: pKa Prediction via Thermodynamic Cycles

Direct calculation of pKa is error-prone. We use the Thermodynamic Cycle method, combining gas-phase Gibbs free energies with solvation energies (SMD model).

The Equation:



Where 

is derived from the cycle:

Experimental Parameters Table:

ParameterMethod/FunctionalBasis SetRationale
Geometry Opt B3LYP-D36-31G(d)Efficient for finding minima; D3 corrects dispersion.
Single Point Energy M06-2X6-311++G(3df,2p)High accuracy for thermodynamics; M06-2X handles non-covalent interactions well.
Solvation Model SMD (Water)--Superior to PCM for charged species (ammonium/amine).
Frequency Calc B3LYP-D36-31G(d)Required to verify minima (0 imaginary freqs) and obtain Zero Point Energy (ZPE).
Protocol: Bond Dissociation Energy (BDE)

To predict metabolic liability, calculate the homolytic BDE of the


-C-H bond.
  • Optimize the neutral amine (

    
    ).
    
  • Optimize the radical species resulting from H-abstraction (

    
    ).
    
  • Calculate Hydrogen atom energy (

    
    ).
    
  • 
    .
    
  • Threshold: BDE < 90 kcal/mol indicates a metabolic "hotspot."

Experimental Validation

Theoretical models must be grounded in physical data.

  • Variable Temperature NMR (VT-NMR):

    • Run 1H NMR at -60°C to +25°C.

    • Goal: Observe decoalescence of signals. If the 2,6-dimethyl groups lock the conformation, the spectrum should remain sharp (no ring flipping) across the range, validating the "rigid anchor" hypothesis.

  • Forced Degradation (Stress Testing):

    • Subject the amine to 3% H₂O₂ (oxidative stress).

    • Monitor via LC-MS for N-oxide (+16 Da) vs. dealkylation (-R group) products.

References

  • Casasnovas, R., et al. (2014). Theoretical pKa calculations with continuum model solvents, alternative protocols to thermodynamic cycles.[1] International Journal of Quantum Chemistry. [Link][1]

  • Parks, C., et al. (2020).[2] DFT Studies on Thermal and Oxidative Degradation of Monoethanolamine. Industrial & Engineering Chemistry Research.[2][3] [Link][3]

  • Lessard, O., et al. (2024). Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose. Beilstein Journal of Organic Chemistry. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Reductive Amination of 6,6-Dimethyltetrahydro-2H-pyran-3-one: Stereocontrol and Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol

Part 1: Executive Summary & Strategic Analysis[1]

The reductive amination of 6,6-dimethyltetrahydro-2H-pyran-3-one represents a critical transformation in the synthesis of bio-active heterocycles.[1][2][3] This scaffold serves as a lipophilic, metabolically stable bioisostere for piperidines and cyclohexanes in medicinal chemistry programs (e.g., PI3K inhibitors, GPCR modulators).[1]

The Core Challenge: Unlike simple cyclohexanones, this substrate presents a unique conformational lock due to the gem-dimethyl group at the C6 position.[1] This steric anchor dictates the ring pucker, significantly influencing the facial selectivity of hydride attack during the reduction of the intermediate iminium species.[1] Furthermore, the presence of the ring oxygen (C1) introduces electronic effects (dipole interactions) that distinguish it from carbocyclic analogs.[1][2]

Our Approach: This guide details two field-proven protocols:

  • Protocol A (Standard): Sodium Triacetoxyborohydride (STAB) mediated direct reductive amination.[2][3] Best for secondary amines and unhindered primary amines.[2][3]

  • Protocol B (Enhanced): Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated two-step sequence.[1][2][3] Essential for weakly nucleophilic amines (anilines) or sterically encumbered partners.[2][3]

Part 2: Mechanistic Insight & Stereochemical Logic[1][3]

Understanding the conformational landscape is prerequisite to controlling diastereoselectivity.[2][3]

Conformational Analysis

The 6,6-dimethyltetrahydro-2H-pyran-3-one ring exists predominantly in a chair conformation.[1][2][3] The gem-dimethyl group at C6 places one methyl group in the axial position and one in the equatorial position.[1][2][3] This "locks" the ring, preventing ring-flip averaging.[1][3]

  • The Target: The incoming amine attacks the C3 ketone to form an iminium ion.[1][2]

  • The Reduction: The bulky hydride source (STAB) approaches the iminium ion.[1][2]

  • Stereochemical Outcome: To minimize 1,3-diaxial interactions (particularly with the axial methyl at C6 and the axial hydrogens), the thermodynamic preference is for the amine to adopt the equatorial orientation.[1][2]

Reaction Pathway Diagram[1][2]

ReductiveAmination cluster_stereo Stereochemical Control Ketone 6,6-Dimethyl- tetrahydro-2H-pyran-3-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine (Acid Cat.) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O Product 3-Amino-6,6-dimethyl- tetrahydropyran Iminium->Product + [H-] (STAB/NaBH4) MechanisticNote Hydride attack favors Axial Trajectory (Yields Equatorial Amine)

Caption: Pathway for the reductive amination showing the progression from ketone to the thermodynamically preferred equatorial amine.

Part 3: Experimental Protocols

Protocol A: Direct Reductive Amination (The STAB Method)

Recommended for: Aliphatic amines, benzylamines, and rapid library synthesis.[1]

Reagents:

  • Substrate: 6,6-dimethyltetrahydro-2H-pyran-3-one (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Use HCl salt if free base is volatile, with added Et3N)[1][2]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1][2]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1][2]

Step-by-Step Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the ketone (1.0 equiv) and the amine (1.1 equiv) in DCE (concentration ~0.2 M).

    • Note: If using an amine hydrochloride salt, add Et3N (1.1 equiv) to liberate the free base before adding the ketone.[1][2]

  • Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 15–30 minutes.

    • Why: This promotes the formation of the hemiaminal/iminium equilibrium intermediate.[2]

  • Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Caution: Gas evolution (H2) may occur if moisture is present.[2][3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours. Monitor by LC-MS or TLC.[1][2][3]

    • Endpoint: Disappearance of the ketone peak.[3]

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract the aqueous layer with DCM (3x).[2][3] Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (typically DCM/MeOH/NH₃ gradients).[2][3]

Critical Parameter Table:

ParameterSpecificationImpact on Outcome
Solvent DCE (Preferred)Promotes iminium formation; compatible with STAB.[1][2][3]
pH Slightly Acidic (AcOH)Catalyzes dehydration of hemiaminal to iminium.[2][3]
Temperature 0°C → RTLow temp addition improves diastereoselectivity (dr).[2][3]
Stoichiometry 1.5 eq STABEnsures complete reduction without reducing the ketone (if slow).[2][3]
Protocol B: Ti(OiPr)₄ Mediated Reductive Amination

Recommended for: Anilines, electron-deficient amines, or sterically hindered ketones.[1][2]

Reagents:

  • Substrate: 6,6-dimethyltetrahydro-2H-pyran-3-one (1.0 equiv)

  • Amine: 1.2 equiv[1][4]

  • Lewis Acid: Titanium(IV) isopropoxide (neat, 1.2 – 1.5 equiv)[1][2]

  • Reductant: Sodium borohydride (NaBH₄) (2.0 equiv)[1][2]

  • Solvent: Ethanol (absolute) or Methanol[1][2]

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under Argon, combine the ketone (1.0 equiv) and amine (1.2 equiv).[1][2]

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise.[2][3] The mixture may become viscous.[2][3] Stir neat or in minimal THF for 6–12 hours at room temperature.

    • Mechanism:[1][5][6][7][8][9] Titanium acts as a water scavenger and strong Lewis acid, driving the equilibrium fully to the imine species.[1]

  • Dilution: Dilute the reaction mixture with absolute Ethanol (to ~0.3 M).

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise.

    • Note: The reaction may be exothermic.[2][3][10]

  • Workup (The "Titanium Emulsion" Fix):

    • Add water (1 mL per mmol substrate) to quench.[2][3] A white precipitate (TiO₂) will form.[2][3]

    • Crucial Step: Filter the resulting slurry through a pad of Celite.[2][3] Wash the pad thoroughly with EtOAc or MeOH.[2][3]

    • Alternative: Add 1N NaOH to solubilize titanium salts if filtration is slow.[2][3]

  • Isolation: Concentrate the filtrate and purify via chromatography.

Part 4: Characterization & Troubleshooting[1]

Stereochemical Assignment (NMR)

The relative stereochemistry (cis/trans) of the newly formed amine at C3 relative to the C6-dimethyl group is best determined by 1H NMR coupling constants (J-values) of the proton at C3 (H3).[1][2]

  • Equatorial Amine (Thermodynamic Product): The proton at C3 (H3) will be Axial .[2]

    • Signal: H3 will appear as a triplet of triplets (tt) or similar multiplet with large diaxial coupling constants (J ~ 10-12 Hz) to the axial protons at C2 and C4.[1][2][3]

  • Axial Amine (Kinetic Product): The proton at C3 (H3) will be Equatorial .[2]

    • Signal: H3 will appear as a narrow multiplet with small equatorial-axial/equatorial-equatorial couplings (J ~ 2-5 Hz).[1][2][3]

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Incomplete imine formation.[1][2][3]Switch to Protocol B (Ti-mediated) to force dehydration.[1][2][3]
Alcohol Byproduct Direct reduction of ketone.[3]Ensure amine and acid are added before the reducing agent.[3] Use STAB, not NaBH4, in Protocol A.
Dialkylation Primary amine is too reactive.[1]Use a large excess of amine (5-10 eq) or protect as a benzyl amine first.[1][2][3]
Poor Solubility Titanium salts crashing out.[2][3]Use the Celite filtration method or wash with aqueous sodium potassium tartrate (Rochelle's salt).[2][3]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride."[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, 1995, 1-3.[1]

  • Baran, P. S., et al. "Reductive Amination: A Robust Protocol."[1] Open Flask Guide, Scripps Research Institute.[1] (General reference for STAB protocols in complex synthesis).

Sources

Technical Guide: Leveraging (6,6-Dimethyltetrahydro-2H-pyran-3-yl)amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application of (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine (CAS: 1785762-88-0) in medicinal chemistry. It focuses on its utility as a metabolically robust, conformationally biased scaffold for drug discovery.

Executive Summary: The Strategic Value of the Scaffold

This compound (hereafter DTHP-amine ) is a specialized heterocyclic building block designed to address specific liabilities in lead optimization. Unlike the unsubstituted tetrahydropyran-3-amine, the incorporation of the gem-dimethyl group at the C6 position confers two distinct medicinal chemistry advantages:

  • Metabolic Blockade: The C2 and C6 positions of tetrahydropyrans are susceptible to CYP450-mediated oxidative metabolism (α-hydroxylation), leading to ring opening and clearance. The gem-dimethyl substitution at C6 sterically and electronically blocks this metabolic "soft spot," significantly extending the half-life (

    
    ) of the parent molecule.
    
  • Conformational Bias (Thorpe-Ingold Effect): The bulky methyl groups increase the rotational energy barrier of the pyran ring, biasing the equilibrium toward specific chair conformations. This reduces the entropic penalty upon binding to a protein target, potentially improving potency (

    
    ).
    

Application Note: Structural & Metabolic Rationale

Metabolic Stability Mechanism

In standard drug design, ether-adjacent carbons are prime sites for metabolic attack.

  • Unsubstituted Pyran: CYP450 abstracts a hydrogen from C6

    
     Radical formation 
    
    
    
    Hydroxylation
    
    
    Hemiacetal collapse
    
    
    Ring opening.
  • DTHP-amine: The quaternary carbon at C6 lacks abstractable hydrogens, forcing metabolic enzymes to attack less favorable sites or leaving the ring intact.

Conformational Analysis

The DTHP-amine exists as a racemate or specific enantiomers (


 or 

). The C3-amine position relative to the C6-dimethyls creates distinct vectors.
  • Vector Positioning: The amine provides a vector for amide coupling or reductive amination that projects substituents out of the lipophilic pocket created by the methyls.

  • Lipophilicity Modulation: The addition of two methyl groups increases cLogP by approximately 0.5–0.7 units compared to the unsubstituted pyran, useful for tuning permeability in overly polar leads.

Visualization: Metabolic Blockade Strategy

The following diagram illustrates the metabolic rationale behind selecting DTHP-amine over standard pyran amines.

MetabolicStability Unsub Unsubstituted Pyran (High Clearance) CYP CYP450 Oxidation Unsub->CYP α-H Abstraction RingOpen Ring Opening (Inactive Metabolite) CYP->RingOpen Hemiacetal Collapse DTHP 6,6-Dimethyl Pyran (DTHP-amine) Block Steric/Electronic Blockade at C6 DTHP->Block Quaternary C6 Block->CYP Inhibits Stable Metabolically Stable Scaffold Block->Stable No α-H Available

Figure 1: Mechanism of metabolic stabilization provided by the gem-dimethyl group at the C6 position.

Experimental Protocols

Protocol A: General Amide Coupling (Lead Synthesis)

Purpose: To couple DTHP-amine with a carboxylic acid-containing core scaffold (e.g., a heteroaryl acid) to form an amide bond. This is the primary reaction for generating focused libraries.

Materials:

  • DTHP-amine (Free base or HCl salt)

  • Carboxylic Acid Partner (

    
    -COOH)
    
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) in a dry 20 mL scintillation vial under nitrogen or argon.

  • Activation: Add DIPEA (3.0 equiv). Stir for 5 minutes. Add HATU (1.2 equiv) in one portion. The solution typically turns yellow. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add DTHP-amine (1.1 equiv). Note: If using the HCl salt of the amine, ensure the DIPEA amount is increased to 4.0 equiv to neutralize the salt.

  • Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product

    
    .
    
  • Work-up:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash sequentially with saturated NaHCO

      
       (2 x 10 mL), water (10 mL), and brine (10 mL).
      
    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Purify via Flash Column Chromatography (SiO

    
    , gradient 0–10% MeOH in DCM) or Preparative HPLC depending on polarity.
    
Protocol B: Reductive Amination (Secondary Amine Synthesis)

Purpose: To install an alkyl or benzyl group on the DTHP-amine nitrogen, creating a secondary amine which retains basicity.

Materials:

  • DTHP-amine[1][2][3][4]

  • Aldehyde Partner (

    
    -CHO)
    
  • STAB (Sodium Triacetoxyborohydride)

  • Acetic Acid (AcOH)

  • DCE (1,2-Dichloroethane) or DCM

Step-by-Step Methodology:

  • Imine Formation: In a vial, combine DTHP-amine (1.0 equiv) and the Aldehyde (1.0–1.2 equiv) in DCE (0.1 M concentration).

  • Acid Catalysis: Add catalytic AcOH (1–2 drops) to adjust pH to ~5–6. Stir for 30–60 minutes to ensure imine formation.

  • Reduction: Cool to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5–2.0 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Quench by adding saturated aqueous NaHCO

    
    . Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Dry combined organics over MgSO

    
    .
    
  • Purification: Isolate via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to obtain the secondary amine formate salt.

Protocol C: Chiral Resolution (Enantiomeric Separation)

Purpose: DTHP-amine has a chiral center at C3. Drug candidates usually require single enantiomers. If the starting material is racemic, resolution is required.

Methodology:

  • Technique: Supercritical Fluid Chromatography (SFC) or Chiral HPLC.

  • Column Screening: Chiralpak AD-H, OD-H, or IC columns are recommended for amine-containing pyrans.

  • Mobile Phase: CO

    
     / Methanol (with 0.2% Diethylamine or Ammonia as a modifier).
    
  • Detection: UV at 210/254 nm.

  • Procedure:

    • Dissolve racemic DTHP-amine derivative in MeOH (10 mg/mL).

    • Inject onto the screening column (isocratic flow, e.g., 20% MeOH).

    • Identify conditions with Resolution (

      
      ) > 1.5.
      
    • Scale up for preparative separation.

Data Summary & Specifications

The following table summarizes the physicochemical properties relevant to drug design for DTHP-amine compared to the unsubstituted analog.

PropertyDTHP-amine (Target)Tetrahydro-2H-pyran-3-amine (Reference)Impact on Drug Design
Formula C

H

NO
C

H

NO
Increased MW (+28 Da)
MW 129.20 g/mol 101.15 g/mol Fragment-sized
C6 Substitution gem-DimethylHydrogensBlocks Metabolic Soft Spot
Chirality 1 Center (C3)1 Center (C3)Requires Stereocontrol
Lipophilicity Higher LogPLower LogPImproved permeability
Basicity (pK

)
~10.5 (est)~10.6Standard primary amine

Synthesis Workflow Diagram

The following workflow illustrates the integration of DTHP-amine into a parallel medicinal chemistry campaign.

SynthesisWorkflow cluster_pathways Divergent Synthesis Pathways Start DTHP-amine (Building Block) PathA Path A: Amide Coupling (Reagent: R-COOH / HATU) Start->PathA PathB Path B: Reductive Amination (Reagent: R-CHO / STAB) Start->PathB PathC Path C: SnAr Displacement (Reagent: Ar-Cl / Heat) Start->PathC Library Focused Library (Metabolically Stable Analogs) PathA->Library PathB->Library PathC->Library Screening Biological Screening (Potency & ADME) Library->Screening

Figure 2: Workflow for utilizing DTHP-amine in divergent library synthesis.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–612. (Context: Strategies for metabolic blocking including gem-dimethyl effects). Link

  • Beume, R., et al. (2020). Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones. Molecules, 25(3), 594. (Context: Synthetic methodologies for substituted pyran rings). Link

  • Wuitschik, G., et al. (2010).[5] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8984-8987. (Context: General principles of ether-containing heterocycles in physicochemical property modulation). Link

  • Sigma-Aldrich Product Sheet. 6,6-Dimethyltetrahydro-2H-pyran-3-amine (CAS 1785762-88-0). (Verification of commercial availability and basic properties). Link

Sources

Application Note: Green Synthesis of 2-Amino-4H-Pyran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Series: Sustainable Heterocyclic Chemistry

Executive Summary & Strategic Relevance

The 2-amino-4H-pyran scaffold (often referred to in broader contexts as 3-functionalized aminopyrans) represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for anticancer, antimicrobial, and anticoagulant therapeutics. Traditional synthesis routes often rely on volatile organic solvents (benzene, DMF), toxic basic catalysts (piperidine), and energy-intensive refluxing, leading to high E-factors (waste-to-product ratios).

This guide details two greener synthesis routes that align with the 12 Principles of Green Chemistry. These protocols prioritize Atom Economy , Benign Solvents (Water) , and Energy Efficiency (Mechanochemistry).

Target Molecule Scope[1][2][3][4][5][6][7][8]
  • Core Scaffold: 2-amino-3-cyano-4H-pyran derivatives.[1][2][3][4][5][6]

  • Reaction Type: One-Pot Multicomponent Reaction (MCR).[2][7]

  • Reactants: Aryl Aldehyde + Malononitrile + C-H Activated Acid (e.g., Dimedone or Ethyl Acetoacetate).

Mechanistic Insight: The Knoevenagel-Michael-Cyclization Cascade

Understanding the reaction mechanism is critical for troubleshooting yield issues. The reaction proceeds through a cascade sequence. In water or solvent-free conditions, the "hydrophobic effect" or "contact-induced activation" accelerates the initial condensation steps.

Pathway Diagram

The following diagram illustrates the stepwise formation of the pyran ring.

G Reactants Aryl Aldehyde + Malononitrile Knoevenagel Arylidene Malononitrile (Knoevenagel Intermediate) Reactants->Knoevenagel - H2O Base Catalyst (Base Activation) Base->Reactants Michael Michael Adduct (Acyclic) Knoevenagel->Michael + Dicarbonyl Dicarbonyl 1,3-Dicarbonyl (e.g., Dimedone) Dicarbonyl->Michael Enol Form Cyclization Intramolecular Cyclization (O-Attack) Michael->Cyclization Tautomerization Product 2-Amino-4H-Pyran Derivative Cyclization->Product Imine-Enamine Tautomerism

Figure 1: The cascade mechanism involving Knoevenagel condensation followed by Michael addition and cyclization.

Protocol A: Aqueous Synthesis using Magnetically Recoverable Nanocatalysts

Rationale: Water is the ideal green solvent. Using a magnetically recoverable catalyst (e.g., Nano-Fe₃O₄ or Nano-SnO₂) eliminates filtration waste and allows for catalyst recycling (up to 5 runs).

Materials
  • Aldehyde: Benzaldehyde (1.0 mmol)

  • Nitrile: Malononitrile (1.0 mmol)

  • C-H Acid: Dimedone (1.0 mmol)

  • Solvent: Deionized Water (5 mL)

  • Catalyst: Nano-SnO₂ or Fe₃O₄@SiO₂ (10-15 mol%)

  • Equipment: Round-bottom flask, magnetic stirrer, external magnet (for separation).

Step-by-Step Methodology
  • Pre-dispersion: In a 25 mL round-bottom flask, disperse the nanocatalyst in 5 mL of water via ultrasonication for 5 minutes. Why: This ensures maximizing surface area availability.

  • Addition: Add benzaldehyde, malononitrile, and dimedone simultaneously to the aqueous suspension.

  • Reaction: Reflux the mixture with vigorous stirring.

    • Observation: The reaction mixture will likely become turbid as the hydrophobic reactants cluster (hydrophobic effect).

  • Monitoring: Monitor via TLC (Eluent: n-Hexane/Ethyl Acetate 7:3). Reaction typically completes in 15–30 minutes .

  • Catalyst Recovery:

    • Cool the mixture to room temperature.

    • If using magnetic nanoparticles: Apply an external magnet to the flask bottom to sequester the catalyst. Decant the supernatant.

    • If using non-magnetic oxides (SnO₂): Centrifuge the mixture to pellet the catalyst.

  • Product Isolation: The crude product usually precipitates out of the aqueous supernatant. Filter the solid and wash with cold water.

  • Purification: Recrystallize from hot ethanol (95%). Do not use column chromatography (to maintain Green status).

Protocol B: Solvent-Free Mechanochemical Synthesis (Ball Milling)

Rationale: Solvent-free synthesis (Mechanochemistry) utilizes mechanical energy to drive the reaction, often reducing reaction times from hours to minutes and eliminating solvent waste entirely (E-Factor


 0).
Materials
  • Reactants: Same molar ratios as Protocol A (1:1:1).

  • Catalyst: Potassium Phthalimide (POPI) or Basic Alumina (10 mol%).

  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Mortar and Pestle (for small scale).

  • Jars/Balls: Stainless steel or Zirconia (10mm balls).

Step-by-Step Methodology
  • Loading: Place the aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and the solid catalyst into the milling jar.

  • Grinding Parameters:

    • Frequency: 20–25 Hz (400–500 rpm).

    • Time: 10–20 minutes.

    • Cycle: Pause every 5 minutes to prevent overheating (which can degrade thermolabile aldehydes).

  • Extraction:

    • After milling, the result is a dry, solid powder.

    • Add a minimal amount of hot ethanol to the jar to dissolve the product.

    • The catalyst (if insoluble support like Alumina is used) can be filtered off. If POPI is used, it is water-soluble; wash the final solid with water.

  • Crystallization: Allow the ethanol filtrate to cool. Collect crystals via vacuum filtration.

Comparative Analysis: Green vs. Traditional

The following data highlights the efficiency gains of the described protocols compared to the traditional piperidine-catalyzed reflux in ethanol.

MetricTraditional MethodProtocol A (Aq. Nanocatalyst)Protocol B (Mechanochemistry)
Solvent Ethanol/DMFWaterNone (Solvent-Free)
Catalyst Piperidine (Toxic)Nano-SnO₂ / Fe₃O₄ (Reusable)POPI / Alumina (Mild)
Time 2–4 Hours15–30 Minutes10–20 Minutes
Yield 75–85%90–96%88–95%
Purification Chromatography often neededRecrystallizationRecrystallization
Atom Economy ModerateHighVery High

Troubleshooting & Optimization

  • Reactant Solubility: In Protocol A (Water), reactants may clump. High-speed stirring is non-negotiable to maintain the emulsion required for the reaction.

  • Catalyst Deactivation: If reusing nanocatalysts, wash them with acetone and dry at 80°C between runs to remove organic fouling.

  • Aldehyde Oxidation: Aromatic aldehydes can oxidize to benzoic acid if left exposed to air too long before reaction. Ensure fresh distillation of liquid aldehydes.

  • Viscosity in Ball Milling: If the mixture becomes a sticky paste (gumming) inside the ball mill, add a chemically inert grinding auxiliary (e.g., NaCl or silica sand) to assist in energy transfer.

References

  • Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Source: Journal of Medicinal and Nanomaterials Chemistry. URL:[Link]

  • Highly efficient organocatalytic synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans under mechanochemical ball milling. Source: Green Chemistry (RSC Publishing). URL:[Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Source: RSC Advances. URL:[Link][8]

  • Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free conditions. Source: Current Chemistry Letters. URL:[Link]

Sources

Application Note: Advanced Pharmacophore Modeling of Pyran-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Conformational Sampling to Virtual Screening

Executive Summary & Scientific Rationale

Pyran-based heterocycles represent a privileged scaffold in medicinal chemistry, forming the core of diverse bioactive agents ranging from anticoagulants (Warfarin) to neuraminidase inhibitors (Zanamivir) and anticancer chromenes. However, modeling these compounds presents a distinct "Pyran Paradox": while the scaffold appears simple, the tetrahydropyran (THP) ring exhibits significant conformational plasticity (chair-boat transitions), while fused systems like chromenes impose rigid planarity that dictates specific electrostatic stacking.

This guide details a high-precision protocol for pharmacophore modeling of pyran derivatives. Unlike generic modeling workflows, this protocol prioritizes ring-puckering energy corrections and lone-pair directionality of the ether oxygen—two factors frequently overlooked that lead to false-negative virtual screening results.

Phase I: Dataset Curation & Stereochemical Enumeration

Objective: To generate a clean, chemically valid training set that accounts for the chirality inherent in substituted pyran rings.

The "Chirality Trap" in Pyrans

Substituted tetrahydropyrans often contain multiple chiral centers. A common error is modeling only the thermodynamically most stable isomer, ignoring that bio-active conformations often occupy higher-energy states (e.g., axial substituents).

Protocol 1: Ligand Preparation
  • Structure Retrieval: Import 2D structures (SMILES/SDF) of known actives (e.g., from ChEMBL or proprietary assays).

  • Protonation State Assignment: Use Epik (Schrödinger) or Protonate3D (MOE) at pH 7.4 ± 1.0.

    • Critical Check: Ensure the enol/keto tautomers of pyran-2-ones (coumarins) are enumerated. The keto form is typically dominant, but the enol form acts as a distinct Hydrogen Bond Donor (HBD).

  • Stereoisomer Enumeration:

    • For undefined centers, generate all stereoisomers.

    • For defined centers, retain specific chirality but flag "flippable" nitrogen centers if attached to the ring.

  • Energy Minimization: Apply the OPLS4 force field .

    • Constraint: Apply a 10 kcal/mol restraint on the pyran ether oxygen initially to prevent ring breaking, then relax.

Phase II: Pyran-Specific Conformational Sampling

Objective: To sample the full conformational space of the pyran ring, specifically the transition between 4C1 and 1C4 chairs and the boat/twist-boat intermediates.

The "Flexible Ring" Protocol

Standard conformational searches often miss the high-energy boat conformations that are essential for transition-state mimics (e.g., in glycosidase inhibitors).

Tools Recommended: OMEGA (OpenEye), ConfGen (Schrödinger), or MOE Conformational Search.

Step-by-Step Workflow:

  • Algorithm Selection: Use a Systematic Search or Stochastic (Monte Carlo) method rather than simple molecular dynamics to ensure barrier crossing.

  • Energy Window: Set the energy cutoff to 15–20 kcal/mol (higher than the standard 10 kcal/mol).

    • Reasoning: The barrier for pyran ring inversion can approach 10-12 kcal/mol. Restricting the window excludes biologically relevant "distorted" conformations.

  • RMSD Filter: Set heavy-atom RMSD cutoff to 0.5 Å .

  • Torsion Constraints (Pyran Specific):

    • Explicitly sample the intra-ring torsion angles (

      
       and 
      
      
      
      ) to force the software to explore the pseudo-rotational itinerary of the pyran ring.
    • Validation: Ensure the output ensemble contains both chair conformers if the substituents allow it.

Phase III: Pharmacophore Hypothesis Generation

Objective: To translate chemical features into a 3D spatial query.

Feature Definitions for Pyran Scaffolds
Feature TypeChemical MoietyGeometric Constraint
HBA (Hydrogen Bond Acceptor) Pyran Ether Oxygen (-O-) Vector must align with the sp3 lone pairs. Note: This is often a weak HBA; mark as "optional" if data suggests.
HBA (Hydrogen Bond Acceptor) Carbonyl Oxygen (C=O) Strong HBA (in coumarins/chromones). Vector is in the plane of the ring.
HBD (Hydrogen Bond Donor) -OH / -NH2 substituents Vector directed along the X-H bond.
RA (Ring Aromatic) Fused Benzene Ring Centroid of the benzene ring. Normal vector perpendicular to the plane.
HY (Hydrophobic) C-3/C-4 Alkyl chains Sphere covering the alkyl chain.
Protocol 2: Common Feature Alignment (Ligand-Based)

Use this when the target structure is unknown.

  • Select Reference Ligand: Choose the most potent, rigid analogue (e.g., a fused chromene) as the template.

  • Alignment: Align the training set molecules to the reference based on pharmacophoric features, not just atomic overlap.

  • Feature Scoring:

    • Identify features present in >75% of active compounds.

    • Exclusion Volumes: Map the steric bulk of inactive analogues to define "forbidden zones" (Exclusion Spheres). This is critical to reducing false positives.

Protocol 3: Structure-Based Generation (Target Known)

Example Target: EGFR (PDB: 6JXT) or AChE.

  • Interaction Mapping: Analyze the PDB complex.[1] Identify residues interacting with the pyran core.

    • Example: In AChE, the pyran ring often stacks against Trp286 (pi-pi stacking).

  • Feature Extraction: Convert these interactions directly into pharmacophore features.

  • Shape Constraints: Add a "Shape Constraint" derived from the receptor binding pocket to act as a hard filter for steric fit.

Phase IV: The Self-Validating System (Model Validation)

Objective: To prove the model can distinguish actives from decoys (Trustworthiness).

Protocol 4: ROC and Enrichment Analysis

Do not rely solely on the training set fit. You must perform an external validation.

  • Decoy Generation:

    • Input your active ligands into the DUD-E (Directory of Useful Decoys - Enhanced) generator.

    • Ratio: Generate 50 decoys for every 1 active.

    • Pyran Specific: Ensure decoys match the molecular weight and LogP of your pyrans but possess different topologies (e.g., furan or cyclohexane cores).

  • Screening: Screen the combined Active + Decoy library against your pharmacophore model.

  • Metrics Calculation:

    • ROC AUC (Area Under Curve): Must be > 0.7 for a predictive model.

    • EF1% (Enrichment Factor at 1%): Measures early recognition.

      
      
      
    • Threshold: An EF > 10 is considered excellent for pyran scaffolds.

Visualization of Workflows

Diagram 1: The "Pyran-Specific" Modeling Pipeline

This workflow emphasizes the critical conformational sampling step necessary for flexible rings.

PyranWorkflow cluster_Prep Phase I: Preparation cluster_Conf Phase II: Conformational Sampling cluster_Model Phase III: Model Building Start Input: Pyran Derivatives (2D SMILES) Tautomer Tautomer & Protonation (Coumarin keto-enol check) Start->Tautomer Stereo Stereoisomer Enumeration (Chiral Centers) Tautomer->Stereo ConfSearch Stochastic Search (OMEGA/ConfGen) Stereo->ConfSearch EnergyFilter Energy Window: 20 kcal/mol (Capture Boat Conformations) ConfSearch->EnergyFilter Align Pharmacophore Alignment (Feature-based) EnergyFilter->Align Hypothesis Generate Hypothesis (HBA, HBD, Aro, Hyd) Align->Hypothesis Validation Phase IV: Validation (ROC-AUC & Decoy Set) Hypothesis->Validation Validation->Align If AUC < 0.7 (Refine) Screening Virtual Screening (ZINC/ChEMBL) Validation->Screening If AUC > 0.7

Caption: Step-by-step workflow for pyran pharmacophore modeling, highlighting the high-energy conformational sampling loop.

Diagram 2: Pharmacophore Feature Mapping on a Chromene Scaffold

Visualizing how chemical features map to the rigid chromene vs. flexible pyran regions.

FeatureMap Core Pyran/Chromene Scaffold HBA1 HBA (Ether Oxygen) Core->HBA1 Ring O (Pos 1) HBA2 HBA (Carbonyl C=O) Core->HBA2 Coumarin (Pos 2) Aro Aromatic Ring (Pi-Stacking) Core->Aro Fused Benzene Hyd Hydrophobic (Alkyl Sidechain) Core->Hyd 3/4-Position HBD HBD (OH/NH Substituent) Core->HBD Variable Sub

Caption: Conceptual mapping of pharmacophoric features onto a generalized pyran/chromene scaffold.

Data Presentation: Validation Metrics

When reporting your model's performance, summarize the validation data in the following format:

Model IDFeaturesSensitivity (Se)Specificity (Sp)ROC AUCEnrichment Factor (1%)
Model_01 RRHH (2 Aro, 2 Hyd)0.850.400.624.5
Model_02 ADHR (1 Acc, 1 Don, 1 Hyd, 1 Aro) 0.92 0.88 0.91 14.2
Model_03 DDHH (2 Don, 2 Hyd)0.600.950.788.1

Interpretation:Model_02 is the superior candidate. It balances sensitivity and specificity with a high AUC (>0.[2][3][4]9) and excellent early enrichment (EF > 10), indicating it effectively retrieves active pyrans from the decoy set.

References

  • Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents. Frontiers in Pharmacology. (2016). Validated protocols for anticancer pharmacophore generation.[1][5]

  • Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates. International Journal of Molecular Sciences. (2022).[1] Detailed methodology on ROC and Enrichment Factor calculation for natural products.

  • Ligand-Based Pharmacophore Modeling using RDKit. Computational Chemistry Drug Designing. (2025). Technical breakdown of feature definitions (HBA, HBD, Aromatic) relevant to small molecule design.

  • Conformational analysis of tetrahydropyran rings. Beilstein Journal of Organic Chemistry. (2013). Structural insights into the chair-boat transitions of pyran rings, essential for setting energy windows.

  • The value of pyrans as anticancer scaffolds. RSC Advances. (2017). Comprehensive review of pyran biological targets and structural activity relationships (SAR).

Sources

Application Note: High-Fidelity Synthesis of Pyran Amine-Based mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The mechanistic Target of Rapamycin (mTOR) remains a critical node in oncology drug discovery. While first-generation rapalogs (allosteric inhibitors) faced limitations in incomplete mTORC1 inhibition and feedback loop activation, second-generation ATP-competitive inhibitors (TORKinibs) offer potent, dual mTORC1/2 suppression.

This application note details the strategic incorporation of pyran amines (specifically 4-aminotetrahydropyran) into TORKinib scaffolds. Unlike the traditional morpholine moiety found in early PI3K/mTOR inhibitors (e.g., GDC-0980), the tetrahydropyran (THP) ring acts as a superior bioisostere. It modulates lipophilicity (


), reduces metabolic clearance liabilities associated with the morpholine nitrogen, and maintains critical hydrogen-bonding interactions within the solvent-exposed region of the kinase ATP-binding pocket.

This guide provides a validated protocol for the regioselective synthesis of pyran-amine substituted pyrimidine/triazine cores, a common structural motif in potent mTOR inhibitors.

Strategic Rationale: The Pyran vs. Morpholine Switch

In kinase inhibitor design, the solvent-exposed region of the ATP pocket often tolerates bulkier solubilizing groups. Historically, morpholine was the default choice. However, the switch to 4-aminotetrahydropyran offers distinct physicochemical advantages:

FeatureMorpholine Moiety4-Aminotetrahydropyran (THP)Impact on Drug Design
H-Bonding Acceptor (Ether O) + Donor/Acceptor (Amine N)Acceptor (Ether O) onlyTHP avoids the basic nitrogen, reducing non-specific binding and hERG liability.
Lipophilicity Lower

(Polar)
Moderate

THP optimizes membrane permeability while maintaining solubility.
Metabolism N-oxidation / Ring openingOxidative metabolism at C-positionTHP is generally more metabolically stable than the morpholine ring in oxidative environments.
Entropy Chair conformationChair conformationBoth provide rigid vector orientation, but THP lacks the N-inversion energy penalty.
Pathway Visualization

The following diagram illustrates the mTOR signaling cascade and the precise intervention point of ATP-competitive inhibitors synthesized via this protocol.

mTOR_Pathway cluster_mTOR mTOR Kinase Complexes GrowthFactors Growth Factors (Insulin/IGF-1) PI3K PI3K (Class I) GrowthFactors->PI3K AKT AKT (PKB) PI3K->AKT mTORC2 mTORC2 (Rapamycin Insensitive) PI3K->mTORC2 TSC TSC1/2 Complex AKT->TSC Inhibition Rheb Rheb-GTP TSC->Rheb GAP Activity mTORC1 mTORC1 (Rapamycin Sensitive) Rheb->mTORC1 S6K p70S6K (Protein Synthesis) mTORC1->S6K 4 4 mTORC1->4 mTORC2->AKT Ser473 Phos PKC PKC-alpha (Cytoskeleton) mTORC2->PKC EBP1 4E-BP1 (Translation Initiation) Inhibitor Pyran-Amine ATP-Competitive Inhibitor (Target of this Protocol) Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Dual inhibition of mTORC1 and mTORC2 by ATP-competitive inhibitors prevents feedback activation of AKT (via Ser473), a key advantage over rapamycin.[1]

Detailed Synthetic Protocols

This workflow describes the synthesis of a representative 4-(tetrahydropyran-4-ylamino)-pyrimidine core. This motif is adaptable to various bicyclic scaffolds (e.g., quinolines, thienopyrimidines) used in current literature.

Workflow Overview

Synthesis_Workflow Start Dichloropyrimidine Scaffold Step1 Regioselective SNAr (Low Temp) Start->Step1 + 4-Aminotetrahydropyran + DIPEA Intermediate Monochloro Intermediate Step1->Intermediate Step2 Suzuki/Buchwald Coupling Intermediate->Step2 + Aryl Boronate Final mTOR Inhibitor (Pyran-Amine) Step2->Final

Caption: General synthetic route for functionalizing di-halogenated kinase scaffolds with pyran amines.

Protocol A: Regioselective Coupling

The most critical step is the nucleophilic aromatic substitution (


) of the chlorine atom at the C-4 position of the pyrimidine ring by the 4-aminotetrahydropyran.

Materials:

  • Scaffold: 2,4-Dichloro-6-methylpyrimidine (or equivalent bicyclic core like 4-chloro-quinazoline).

  • Nucleophile: 4-Aminotetrahydropyran (CAS: 38041-19-9).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for higher boiling points.

Step-by-Step Procedure:

  • Preparation: Dissolve 2,4-Dichloro-6-methylpyrimidine (1.0 equiv, 5 mmol) in anhydrous EtOH (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Note: Low temperature favors substitution at the more electrophilic C-4 position over the C-2 position.

  • Addition: Add DIPEA (2.5 equiv) followed by the dropwise addition of 4-aminotetrahydropyran (1.1 equiv) dissolved in 5 mL EtOH.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Checkpoint: The product should appear as the major peak; traces of the bis-substituted product indicate the temperature was too high or excess amine was added too quickly.

  • Work-up: Remove solvent under reduced pressure. Resuspend the residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, gradient 0-50% EtOAc in Hexanes).
    
  • Yield: Typical yield is 75–85% of the C-4 substituted isomer.

Protocol B: Cross-Coupling to Final Inhibitor

To complete the mTOR inhibitor, the remaining chlorine (usually at C-2) is coupled with an aryl moiety (often an indole, pyridine, or substituted benzene) to engage the hinge region of the kinase.

Step-by-Step Procedure:

  • Reactants: Combine the Intermediate from Protocol A (1.0 equiv) with the desired Aryl Boronic Acid (1.2 equiv).

  • Catalyst System: Add

    
     (0.05 equiv) and 
    
    
    
    (2M aqueous solution, 3.0 equiv).
  • Solvent: Dissolve in 1,4-Dioxane (10 mL per mmol).

  • Condition: Degas with Nitrogen for 5 mins. Heat at 90°C for 12 hours (or microwave at 110°C for 30 mins).

  • Isolation: Filter through Celite, concentrate, and purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical & Biological Validation

Chemical Verification[3][4]
  • 1H NMR (DMSO-d6): The pyran ring protons are diagnostic. Look for the multiplet at

    
     3.8–3.9 ppm (equatorial protons adjacent to oxygen) and the methine proton attached to the amine at 
    
    
    
    4.1 ppm.
  • LC-MS: Confirm mass [M+H]+. The pyran ring adds distinct polarity compared to alkyl chains, often eluting earlier on C18 columns than cyclohexyl analogs.

Biological Assay (mTOR Kinase Activity)

To verify the efficacy of the synthesized pyran-amine inhibitor, use a FRET-based LanthaScreen™ or ADP-Glo™ assay.

Assay Conditions:

  • Enzyme: Recombinant human mTOR (residues 1360–2549).

  • Substrate: GFP-4EBP1 (physiological substrate).

  • ATP Concentration:

    
     apparent (typically 10 
    
    
    
    M) to ensure competitive inhibition measurement.
  • Control: Rapamycin (allosteric control) and PI-103 (ATP-competitive control).

Data Interpretation: Calculate


 values. A successful pyran-amine substitution should yield low nanomolar potency (

nM) against mTOR, comparable to morpholine analogs, but with improved microsomal stability (intrinsic clearance,

) in liver microsome stability assays.

References

  • Pharmacophore Bioisosterism

    • PharmaBlock. (2020).[2] Tetrahydropyrans in Drug Discovery. Retrieved from

    • Note: Highlights the and metabolic advantages of THP over morpholine.
  • Synthetic Methodology (

    
    ): 
    
    • Lozada-Rodríguez, L., et al. (2023).[3][2] Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.[2]

    • Note: Provides detailed experimental conditions for nucleophilic substitution on pyridine/pyrimidine cores.
  • mTOR Inhibitor SAR

    • Barlaam, B., et al. (2011).[4] Discovery of potent and selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. (Cited in context of pyrimidine scaffold optimization).

    • General Reference for Scaffold Chemistry:

  • Morpholine vs.

    • Koureli, E., et al. (2019).[1] Morpholine as a privileged structure: A review on the medicinal chemistry.... Medicinal Research Reviews.

    • Note: Contrasts the metabolic liabilities of morpholine which pyran amines aim to solve.

Sources

Application Note: Hetero-Diels-Alder Strategies for the Construction of 2H-Pyran-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2H-pyran-2-one (2-pyrone) pharmacophore is a structural cornerstone in diverse bioactive natural products, including cardiotonic bufadienolides, HIV protease inhibitors (e.g., Tipranavir), and antimicrobial agents.[1][2][3] While often utilized as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions to generate complex aromatics, the de novo synthesis of the 2-pyrone ring itself remains a critical bottleneck in medicinal chemistry.

This guide details the Hetero-Diels-Alder (HDA) approach for constructing the 2-pyrone core. Unlike traditional Knoevenagel condensations which can suffer from harsh conditions and limited regiocontrol, the HDA route—specifically utilizing Brassard’s Diene —offers a convergent, stereocontrolled, and atom-economical pathway. This protocol focuses on the Lewis Acid-catalyzed [4+2] cycloaddition of 1,3-dimethoxy-1-(trimethylsilyloxy)-1,3-butadiene with aldehydes, followed by acid-mediated elimination to yield 4-methoxy-2-pyrones.

Mechanistic Principles & Causality

The Diels-Alder Paradox in Pyrone Chemistry

In standard practice, 2-pyrones are electron-deficient dienes used to synthesize benzene rings via IEDDA. However, to synthesize the pyrone ring via a Diels-Alder manifold, we must invert this logic. We utilize an electron-rich oxa-diene (Brassard’s Diene) reacting with an electron-deficient dienophile (carbonyl).

The Brassard's Diene HDA Pathway

The reaction between Brassard's diene and an aldehyde is formally a [4+2] cycloaddition. However, the mechanism is highly sensitive to the Lewis Acid (LA) employed and the temperature:

  • Concerted Pathway (True HDA): Promoted by mild Lewis acids (e.g.,

    
    ) at higher temperatures.
    
  • Stepwise Pathway (Mukaiyama-Aldol): Promoted by strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) at cryogenic temperatures (-78°C). This proceeds via a zwitterionic intermediate which cyclizes upon warming or workup.

Crucial Transformation: The initial adduct is often a dihydropyrone or an open-chain aldol product. The formation of the aromatic 2-pyrone requires a subsequent acid-catalyzed elimination step (usually TFA or HCl) to extrude methanol and/or silanol, driving the equilibrium toward the stable lactone.

Mechanism Start Brassard's Diene (Electron-Rich 1,3-Diene) LA Lewis Acid Coordination Start->LA Aldehyde Aldehyde (Dienophile) Aldehyde->LA TS Transition State (Endo/Exo or Stepwise) LA->TS Activation Adduct Cycloadduct (Dihydropyrone/Aldol) TS->Adduct C-C Bond Formation Acid Acid Workup (TFA/HCl) Adduct->Acid Elim Elimination (-MeOH, -TMSOH) Acid->Elim Protonation Product 4-Methoxy-2-pyrone (Aromatic Lactone) Elim->Product Aromatization

Figure 1: Mechanistic pathway for the synthesis of 2-pyrones via Brassard's Diene HDA. Note the critical elimination step required to restore aromaticity.

Experimental Protocol: Synthesis of 6-Substituted-4-Methoxy-2-Pyrones

Target: Synthesis of 6-phenyl-4-methoxy-2H-pyran-2-one. Scale: 1.0 mmol (Model Reaction).

Materials & Reagents
ReagentRoleEquiv.Notes
Benzaldehyde Dienophile1.0Distilled prior to use.
Brassard's Diene Diene1.21,3-dimethoxy-1-(trimethylsilyloxy)-1,3-butadiene. Moisture sensitive.

/ (R)-BINOL
Catalyst0.1-0.2For asymmetric induction (optional); use

for racemic.
Dichloromethane (DCM) Solvent-Anhydrous, degassed.
Trifluoroacetic Acid (TFA) Reagent2.0Promotes elimination/lactonization.
Step-by-Step Methodology

Step 1: Catalyst Preparation (Inert Atmosphere)

  • Flame-dry a 25 mL Schlenk flask and purge with Argon.

  • Add (R)-BINOL (0.1 mmol) and activated 4Å molecular sieves (100 mg).

  • Add anhydrous DCM (5 mL) and

    
     (0.1 mmol).
    
  • Stir at room temperature for 1 hour to form the chiral Lewis Acid complex.

Step 2: HDA Cycloaddition

  • Cool the reaction mixture to -78°C (dry ice/acetone bath).

  • Add Benzaldehyde (1.0 mmol) dropwise. Stir for 10 minutes to allow coordination.

  • Add Brassard's Diene (1.2 mmol) slowly down the side of the flask to avoid localized warming.

  • Stir at -78°C for 4–8 hours. Monitor by TLC (Note: Intermediate may streak or appear different from final product).

Step 3: Acid-Mediated Elimination (The "Aromatization" Step)

  • Quench the reaction at -78°C with 2 drops of water.

  • Allow the mixture to warm to 0°C.

  • Add TFA (2.0 mmol) dissolved in DCM (1 mL).

  • Stir at room temperature for 2 hours. Observation: This step converts the silyl-ether intermediate into the stable pyrone ring.

  • Neutralize with saturated

    
     solution.
    

Step 4: Workup & Purification

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). 2-pyrones are typically UV-active and polar.

Workflow Setup Setup: Flame-dry Schlenk Flask Argon Atmosphere, DCM Catalyst Catalyst Formation Ti(OiPr)4 + Ligand, 1h @ RT Setup->Catalyst Cool Cool to -78°C Catalyst->Cool Addition Sequential Addition: 1. Aldehyde (Dienophile) 2. Brassard's Diene Cool->Addition Reaction Reaction: 4-8h @ -78°C (Kinetic Control) Addition->Reaction Quench Quench & Acid Workup Add TFA, Warm to RT (Elimination Step) Reaction->Quench Purify Purification Flash Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Experimental workflow for the Lewis Acid-catalyzed synthesis of 2-pyrones.

Validation & Troubleshooting

Structural Validation (NMR)

The formation of the 2-pyrone ring is self-validating through specific


 NMR signatures.
Proton PositionChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Diagnostic Value
H-3 5.40 – 5.55Doublet (d)

Hz
Characteristic of

-proton next to carbonyl.
H-5 6.00 – 6.20Doublet (d)

Hz
Meta-coupling with H-3 is definitive for 2-pyrone.
-OMe 3.80 – 3.90Singlet (s)-Confirms retention of methoxy group from diene.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in Lewis Acid or Solvent.Brassard's diene hydrolyzes rapidly. Ensure strict anhydrous conditions and fresh distillation of DCM.
No Elimination (Intermediate trapped) Insufficient acid strength or time.The intermediate silyl ether is stable. Ensure TFA is added and reaction runs at RT for full conversion to pyrone.
Racemization (in asymmetric protocols) Temperature fluctuation.[4]Maintain -78°C strictly during the addition phase. Mukaiyama-Aldol pathways are highly temp-sensitive.
Polymerization Diene decomposition.Store Brassard's diene at -20°C under Argon. Do not use if liquid has turned dark brown/viscous.

Strategic Applications in Drug Discovery[7][8]

The 2-pyrone moiety synthesized via this protocol serves as a versatile platform:

  • HIV Protease Inhibitors: 4-hydroxy-2-pyrones (accessible by demethylation of the 4-methoxy product) are bioisosteres of cyclic ureas found in Tipranavir.

  • Diels-Alder Cycloadducts: The resulting 2-pyrone can serve as the diene in subsequent IEDDA reactions to generate polysubstituted benzenes or bicyclo[2.2.2]octenes, common in alkaloid synthesis.

  • Bufadienolides: The 2-pyrone ring at the C17 position of steroids is essential for cardiotonic activity (Na+/K+-ATPase inhibition).

References

  • Savard, J., & Brassard, P. (1984). Regiospecific syntheses of quinones using vinylogous nucleophilic substitution. Tetrahedron, 40(18), 3455-3464.

  • Fan, Q., Lin, L., Liu, J., Huang, Y., & Feng, X. (2005).[4][5] A Mild and Efficient Asymmetric Hetero-Diels-Alder Reaction of the Brassard Diene with Aldehydes. European Journal of Organic Chemistry, 2005(16), 3542-3552.

  • Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction.[6][4][5][7][8][9] Journal of the American Chemical Society, 96(25), 7807-7808.

  • McGlacken, G. P., & Fairlamb, I. J. (2005). 2-Pyrone natural products and systems as privileged catalytic scaffolds.[2][8][10] Natural Product Reports, 22(3), 369-385.

  • Woodard, B. T., & Posner, G. H. (1999). Recent advances in the Diels-Alder reaction of 2-pyrones. Advances in Cycloaddition, 5, 47-83.

Sources

Precision Analytics for Pyran Amines: From Achiral Purity to Stereochemical Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Decision Matrix

Pyran amines (e.g., 4-aminotetrahydropyran) represent a unique analytical challenge in drug development. Structurally, they combine a cyclic ether with a basic amine, often lacking a strong UV chromophore while possessing significant polarity. Furthermore, substituted pyrans frequently introduce chirality, necessitating rigorous enantiomeric purity assessment.

This guide moves beyond generic "amine analysis" to address the specific physicochemical behaviors of the pyran pharmacophore:

  • The Chromophore Deficit: Many pyran amines are UV-transparent, rendering standard diode array detection (DAD) insufficient without derivatization.

  • The Basicity Problem: Interaction between the amine nitrogen and silanols on silica columns leads to severe peak tailing.

  • Stereochemical Lability: The potential for ring-opening or racemization under acidic conditions requires careful pH control.

Analytical Decision Tree

The following logic flow dictates the selection of the optimal technique based on the specific pyran amine subclass.

AnalyticalDecisionTree Start START: Pyran Amine Sample IsChiral Is the Pyran Ring Chiral? Start->IsChiral Volatiles Method C: Residual Solvents/Reagents Start->Volatiles CheckUV Strong UV Chromophore? IsChiral->CheckUV No (Achiral) ChiralMethod Method B: Enantiomeric Purity IsChiral->ChiralMethod Yes (Enantiomers) DetectorSelect Detector Selection CheckUV->DetectorSelect AchiralMethod Method A: Chemical Purity AchiralMethod->CheckUV CAD_ELSD Use CAD or MS (Universal Detection) DetectorSelect->CAD_ELSD No (Aliphatic) UV_DAD Use UV/DAD (210-254 nm) DetectorSelect->UV_DAD Yes (Aromatic/Conjugated) PhaseSelect Mobile Phase Mode ChiralMethod->PhaseSelect NP_Mode Normal Phase (Hexane/IPA + DEA) PhaseSelect->NP_Mode Standard PO_Mode Polar Organic Mode (ACN/MeOH + TEA) PhaseSelect->PO_Mode Alternative GC_Headspace GC-FID/MS (Headspace) Volatiles->GC_Headspace

Figure 1: Analytical workflow selection based on molecular structure and chromophore availability.

Protocol A: Chemical Purity via UHPLC-CAD

Objective: Quantify chemical purity of non-chromophoric pyran amines (e.g., 4-aminotetrahydropyran).

The "Why" (Causality)

Standard UV detection fails for aliphatic pyran amines due to the lack of conjugated


-systems. While low-wavelength UV (205 nm) is possible, it suffers from poor signal-to-noise ratios and solvent interference. Charged Aerosol Detection (CAD)  is the superior choice here, offering near-universal response independent of chemical structure [1].[1] We utilize a High-pH Reverse Phase  strategy to suppress protonation of the amine (

), ensuring the molecule remains neutral for better retention and peak shape on hybrid silica columns.
Experimental Setup
ParameterSpecification
Instrument UHPLC System with Charged Aerosol Detector (CAD)
Column Hybrid C18 (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B Acetonitrile (MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Detection CAD (Evap Temp: 35°C, Power Function: 1.0)
Injection Vol 2.0 µL
Step-by-Step Workflow
  • Buffer Preparation: Dissolve 0.79 g of ammonium bicarbonate in 1 L of water. Adjust pH to 10.0 with ammonium hydroxide. Critical: Fresh preparation is required every 48 hours to prevent pH drift due to

    
     absorption.
    
  • Sample Dilution: Dissolve the pyran amine in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

  • Gradient Program:

    • 0.0 min: 5% B[2]

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 13.0 min: 5% B (Re-equilibration)

  • System Suitability (Self-Validation):

    • Tailing Factor (

      
      ):  Must be < 1.5. If tailing occurs, increase buffer pH or concentration.
      
    • Sensitivity: S/N ratio for the LOQ (0.05%) solution must be > 10.

Protocol B: Stereochemical Purity via Normal Phase Chiral LC

Objective: Resolve enantiomers of chiral pyran derivatives (e.g., substituted chroman-amines).

The "Why" (Causality)

Chiral recognition requires a "three-point interaction" between the analyte and the stationary phase. For pyran amines, Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) phases (e.g., Chiralpak AD/OD) are most effective [2]. A basic additive (Diethylamine or DEA) is mandatory in the mobile phase. Without it, the amine group interacts non-specifically with the silica support, destroying resolution and causing peak broadening.

Experimental Setup
ParameterSpecification
Mode Normal Phase LC
Column Amylose-based (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Lower temperature often improves chiral resolution)
Detection UV at 210 nm (or CAD if no chromophore)
Optimization Workflow (Graphviz)

ChiralOptimization Screen Screen Columns (AD, OD, IA, IB) Eval Evaluate Resolution (Rs) Screen->Eval Good Rs > 2.0 (Validate) Eval->Good Bad Rs < 1.5 (Optimize) Eval->Bad Mod1 Change Modifier (IPA -> EtOH) Bad->Mod1 Mod2 Lower Temp (25°C -> 10°C) Mod1->Mod2 Mod2->Eval Re-inject

Figure 2: Iterative optimization strategy for chiral resolution.

Critical Protocol Notes
  • Additive Concentration: Maintain DEA between 0.05% and 0.1%. Higher concentrations can damage the column; lower concentrations fail to suppress tailing.

  • Solvent Miscibility: Ensure the system is flushed with 100% Isopropanol before switching from Reverse Phase to Normal Phase Hexane-based solvents to prevent precipitation.

Protocol C: Volatile Impurity Profiling (GC-MS)

Objective: Identify residual solvents and volatile synthesis byproducts (e.g., unreacted dihydropyran).

The "Why" (Causality)

Small pyran amines are often semi-volatile. Direct injection into a GC can lead to thermal degradation or adsorption if the liner is not properly deactivated. We use a Base-Deactivated Wax Column (PEG stationary phase) which is polar enough to retain the amine but treated to prevent peak tailing [3].

Experimental Setup
  • Column: DB-WAX Ultra Inert or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 10:1, 250°C. Liner must be deactivated with silazane.

  • Oven: 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min).

  • Detector: MSD (Scan 35-350 m/z).

References

  • Phenomenex. (2023). Chiral HPLC Separation Strategies for Basic Pharmaceuticals. Retrieved from [Link]

  • Agilent Technologies. (2022). GC Analysis of Amines using Ultra Inert Columns. Retrieved from [Link]

  • Cass, Q. B., et al. (2012). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases.
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

Sources

Application Note: Functionalization of the Amino Group in (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine

[1][2]

Abstract

The functionalization of (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine represents a critical workflow in the synthesis of diverse medicinal pharmacophores. The tetrahydropyran (THP) ring serves as a bioisostere for morpholine or cyclohexane, improving metabolic stability and solubility profiles. This guide details the strategic functionalization of the C3-primary amine, addressing the specific steric and electronic constraints imposed by the C6-gem-dimethyl moiety.[1] We provide optimized protocols for amide coupling, reductive amination, and sulfonylation, supported by mechanistic insights and troubleshooting matrices.

Introduction & Structural Analysis[3][4][5][6]

The Molecule

This compound is a heterocyclic building block characterized by a primary amine at the C3 position and a gem-dimethyl group at the C6 position.[1][2]

  • CAS Registry Number: 1785762-88-0 (Generic/Racemic)[1][2]

  • Molecular Formula: C7H15NO[2]

  • Molecular Weight: 143.23 g/mol [1][2]

Mechanistic Considerations

The Gem-Dimethyl Effect (Thorpe-Ingold Effect): Unlike a simple THP amine, the 6,6-dimethyl substitution restricts the conformational flexibility of the pyran ring.[1] One methyl group inevitably occupies an axial position, creating 1,3-diaxial strain if the ring flips. This generally locks the ring into a specific chair conformation.[2] Consequently, the C3-amine is held in a relatively rigid spatial orientation (axial or equatorial depending on the specific isomer), which influences its nucleophilicity and accessibility.[1]

Electronic Environment: The oxygen atom at position 1 exerts an inductive effect (-I), slightly reducing the pKa of the C3-amine compared to a cyclohexylamine analog.[1] However, it remains sufficiently nucleophilic for standard amine functionalizations.[2]

Strategic Planning: Reaction Workflows

Before initiating synthesis, researchers must select the appropriate pathway based on the desired linkage stability and target library diversity.

ReactionWorkflowStartStart: (6,6-dimethyl-THP-3-yl)amineDecisionTarget Linkage?Start->DecisionAmideAmide Bond(Stable, Peptidomimetic)Decision->AmideC=O LinkAmineSecondary Amine(Basic, Soluble)Decision->AmineC-N LinkSulfonSulfonamide(Metabolic Stability)Decision->SulfonSO2-N LinkAcidPartner: Carboxylic AcidAmide->AcidAldehydePartner: Aldehyde/KetoneAmine->AldehydeSulfChlPartner: Sulfonyl ChlorideSulfon->SulfChlHATUReagent: HATU/DIPEA(High Yield)Acid->HATUSTABReagent: NaBH(OAc)3(Reductive Amination)Aldehyde->STABPyridineReagent: Pyridine/DCMSulfChl->Pyridine

Figure 1: Decision matrix for functionalizing the C3-amino group based on target pharmacophore requirements.[1][2]

Detailed Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Application: Ideal for attaching sterically hindered or electron-deficient carboxylic acids to the THP-amine.[1][2] Rationale: The gem-dimethyl group increases lipophilicity but can hinder approach vectors.[1][2] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt because the aza-benzotriazole moiety accelerates the rate of active ester formation and aminolysis, overcoming steric penalties.[1]

Materials:

  • This compound (1.0 equiv)[1][2]

  • Carboxylic Acid (1.1 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • DMF (Anhydrous, N,N-Dimethylformamide)[1]

Step-by-Step Procedure:

  • Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.[2] Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add this compound (1.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: If conversion is <50% after 2 hours, heat to 50°C. The rigid THP ring is thermally stable.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with sat.[2] NaHCO3 (2x), water (1x), and brine (1x).[1][2]

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).[1][2]

Protocol B: Reductive Amination (Library Synthesis)

Application: Creating secondary amines for diversity-oriented synthesis.[1][2] Rationale: Sodium Triacetoxyborohydride (STAB) is used instead of NaCNBH3 because it is less toxic and allows for a "one-pot" procedure without requiring harsh pH adjustments.[1][2] It selectively reduces the imine in the presence of the aldehyde.

Materials:

  • This compound (1.0 equiv)[1][2]

  • Aldehyde (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • Acetic Acid (glacial, catalytic, 1-2 drops)[1]

  • DCE (1,2-Dichloroethane) or DCM (Dichloromethane)[1][2]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (0.1 M).

  • Catalysis: Add catalytic Acetic Acid.[2] Stir for 30–60 minutes at RT.[1][3]

    • Note: The formation of the imine intermediate is often equilibrium-driven.[1][2] The gem-dimethyl group aids solubility in DCE.[1][2]

  • Reduction: Add STAB (1.5 equiv) as a solid.

  • Reaction: Stir vigorously at RT for 12–16 hours (overnight).

  • Quench: Quench by adding sat. NaHCO3 solution. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x).

  • Purification: The secondary amine product is often basic.[2] Purification on amine-functionalized silica or reverse-phase HPLC (with NH4OH modifier) is recommended to prevent streaking.[1][2]

Protocol C: Sulfonylation

Application: Synthesis of Sulfonamides (common in kinase inhibitors).[1][2]

Materials:

  • This compound (1.0 equiv)[1][2]

  • Sulfonyl Chloride (R-SO2Cl) (1.1 equiv)[1][2]

  • Triethylamine (TEA) or Pyridine (2.0 equiv)[1][2]

  • DCM (Anhydrous)[1][2]

Step-by-Step Procedure:

  • Solvation: Dissolve the amine in anhydrous DCM (0.1 M) and cool to 0°C (ice bath).

  • Base: Add TEA or Pyridine (2.0 equiv).

  • Addition: Dropwise add the Sulfonyl Chloride (dissolved in minimal DCM) to the cooled amine solution.

  • Warm: Allow the mixture to warm to RT naturally and stir for 4 hours.

  • Workup: Wash with 1M HCl (to remove excess pyridine/TEA), then brine. Dry and concentrate.

Analytical Data & Quality Control

When characterizing the functionalized products, specific NMR signatures confirm the integrity of the THP ring.

Table 1: Expected 1H NMR Signatures (in CDCl3)

MoietyPositionMultiplicityApprox.[2] Shift (ppm)Diagnostic Note
Gem-Dimethyl C6-CH3Two Singlets1.10 – 1.30Diastereotopic methyls appear as distinct singlets due to the chiral center at C3 (if resolved) or ring locking.[1][2]
THP-Ether C2-HMultiplet/ABq3.80 – 4.10The protons adjacent to the oxygen are deshielded.[1][2]
Amine Methine C3-HMultiplet3.20 – 3.60Shift moves downfield (to ~4.0+) upon amidation.[1][2]
Amide NH -NH-CO-Doublet (broad)6.00 – 8.00Exchangeable with D2O.[1][2]

Troubleshooting Note: If the gem-dimethyl peaks appear as a broad blob rather than sharp singlets, the ring may be undergoing slow conformational exchange at room temperature.[1] Run NMR at elevated temperature (50°C) or low temperature (-40°C) to resolve.

References

  • General Amide Coupling: Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996).[1][2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5] The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1][2]

  • THP Building Block Properties: Sigma-Aldrich Product Data for 6,6-Dimethyltetrahydro-2H-pyran-3-amine. Link

  • Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link

Troubleshooting & Optimization

Technical Support Center: Tetrahydropyran (THP) Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Ticket ID: THP-SYNTH-001

Introduction

Welcome to the Tetrahydropyran (THP) Synthesis Support Hub. You are likely here because your LC-MS traces are showing ring-contracted tetrahydrofurans (THF), elimination products (dihydropyrans), or stereochemical scrambling rather than your target 6-membered ether.

The THP ring is the structural backbone of marine polyether toxins (e.g., Brevetoxins, Maitotoxin) and a critical pharmacophore in drug discovery. However, its formation is often a battle against entropy and orbital alignment. This guide moves beyond basic textbook definitions to address the causality of failure modes in Prins cyclizations, epoxide openings, and etherifications.

Module 1: The Ring Size Conflict (THF vs. THP)

The Issue

You are attempting an intramolecular epoxide opening or etherification to form a THP ring, but you are isolating the 5-membered Tetrahydrofuran (THF) side product.

Root Cause Analysis: Baldwin’s Rules & Kinetics

This is a classic competition between 5-exo-tet and 6-endo-tet pathways. According to Baldwin’s rules, the 5-exo-tet attack is kinetically favored due to better orbital alignment in the transition state, even though the 6-membered ring might be thermodynamically more stable.

  • The Trap: If you rely solely on standard acid catalysis, the nucleophile (hydroxyl group) will attack the epoxide carbon that allows for the faster 5-exo closure.

  • The Exception: If the epoxide is adjacent to a π-system (vinyl epoxide), the 6-endo-tet pathway can be favored via electronic activation.

Troubleshooting Protocol: Steering the Cyclization
VariableRecommendationTechnical Rationale
Lewis Acid Switch to Bi(OTf)₃ or BF₃·OEt₂ Stronger Lewis acids can shift the transition state energy. Bismuth salts have shown high regioselectivity for 6-endo cyclization in specific substrates.
Directing Groups Install a Vinyl Group If possible, use a vinyl epoxide substrate. The π-orbital overlap stabilizes the developing positive charge at the distal carbon, favoring 6-endo attack (Nicolaou’s strategy).
Nucleophile Endo-Directing Groups Use an internal nucleophile that is geometrically constrained (e.g., part of a trans-decalin system) to physically prevent 5-exo attack.
Visualizing the Pathway Divergence

EpoxideOpening Start Hydroxy-Epoxide Precursor Acid Acid Activation (H+ / Lewis Acid) Start->Acid TS_5 Transition State 5-exo-tet (Kinetically Favored) Acid->TS_5 Standard Conditions TS_6 Transition State 6-endo-tet (Thermodynamically Favored) Acid->TS_6 Vinyl-Directing / Specific LA Prod_THF SIDE PRODUCT: Tetrahydrofuran (THF) TS_5->Prod_THF Prod_THP TARGET: Tetrahydropyran (THP) TS_6->Prod_THP

Figure 1: Kinetic competition between 5-exo (THF) and 6-endo (THP) cyclization modes.[1]

Module 2: The Prins Reaction & Elimination Side Products

The Issue

You are performing an acid-catalyzed condensation of a homoallylic alcohol with an aldehyde (Prins Cyclization). Instead of the 4-substituted THP, you observe Dihydropyrans (elimination) or 4-Halo-THPs .

Root Cause Analysis: The Carbocation Fate

The Prins reaction proceeds through an oxocarbenium ion intermediate, which cyclizes to form a secondary carbocation at position 4. The fate of this cation determines your product profile:

  • Nucleophilic Trapping (Desired): A nucleophile (H₂O, Cl⁻, RCOO⁻) captures the cation.

  • Elimination (Side Reaction): A proton is lost from C3 or C5, creating a double bond (dihydropyran).

  • Isomerization: The cation migrates, leading to skeletal rearrangement.

FAQ: Why is my product eliminating?

A: Your reaction environment is likely too acidic with insufficient nucleophile strength, or the temperature is pushing the system toward thermodynamic elimination products.

Step-by-Step Protocol: Optimizing the Prins Cyclization
  • Temperature Control:

    • Start reaction at -78°C and warm slowly to 0°C . High temperatures (>25°C) promote E1 elimination to dihydropyrans.

  • Acid Selection:

    • Standard: TFA (Trifluoroacetic acid) often yields the trifluoroacetate ester at C4, which can be hydrolyzed to the alcohol.

    • Lewis Acid: use InCl₃ or Sc(OTf)₃ . These often allow for milder conditions than Brønsted acids, reducing elimination.

  • Segmental Cyclization (The "Sakurai" Variant):

    • If elimination is persistent, switch to an Allylsilane nucleophile (Intramolecular Sakurai). The silicon acts as a "super-proton" leaving group, forcing the double bond to form outside the ring (exocyclic) or at a specific position, preventing random endocyclic elimination.

PrinsReaction Reactants Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Reactants->Oxocarbenium Acid Catalyst Cation4 C4 Carbocation (Critical Junction) Oxocarbenium->Cation4 Cyclization Trapping Nucleophilic Trapping (H2O / X-) Cation4->Trapping Low Temp / Good Nu Elimination Proton Elimination (-H+) Cation4->Elimination High Temp / Low Nu Target Target: 4-Substituted THP Trapping->Target SideProd Side Product: Dihydropyran Elimination->SideProd

Figure 2: The bifurcation of the Prins cation intermediate into substitution vs. elimination.

Module 3: Stereochemical Leakage (2,6-Disubstitution)

The Issue

You require a specific stereoisomer (e.g., cis-2,6-THP) but are obtaining a mixture of cis and trans isomers.

Root Cause Analysis: Thermodynamic Equilibration

The stereochemical outcome is governed by the Anomeric Effect (if oxygen substituents are present at C2) and the preference for substituents to occupy equatorial positions to avoid 1,3-diaxial strain.

  • Kinetic Control: Often yields the product where the nucleophile attacks from the face opposite to the leaving group (anti-addition).

  • Thermodynamic Control: Acidic conditions allow reversible ring-opening/closing, eventually settling the system into the lowest energy chair conformation (usually all-equatorial, trans-2,6).

Protocol: Locking the Stereochemistry
  • For Cis-Selectivity:

    • Use Reductive Etherification (Et₃SiH + Lewis Acid). This typically proceeds via a transition state that minimizes steric clash, favoring the cis-2,6 isomer (often >20:1 selectivity).

  • For Trans-Selectivity:

    • Utilize Thermodynamic Equilibration . Treat the mixed isomer product with a strong acid (e.g., TsOH) in a non-nucleophilic solvent. The system will equilibrate to the thermodynamically favored trans-isomer (assuming 2,6-alkyl substitution).

Module 4: THP as a Protecting Group (Stability)

The Issue

Your THP-protected alcohol is decomposing or falling off prematurely during subsequent synthetic steps.

Troubleshooting Guide

THP ethers are acetals. They are stable to base, nucleophiles, and reducing agents, but extremely labile to acid .

  • Side Product: Free alcohol + 5-hydroxypentanal (after hydrolysis).

  • Fix:

    • Ensure reaction solvents for subsequent steps are neutral or basic .

    • Buffer: If using reagents that generate trace acid (e.g., alkyl halides), add a base buffer like 2,6-lutidine or propylene oxide to scavenge protons.

    • Deprotection: If the group won't come off, switch from aqueous acid to PPTS (Pyridinium p-toluenesulfonate) in Ethanol at 55°C for a milder, more controlled cleavage.

References

  • Baldwin, J. E. "Rules for Ring Closure."[1] Journal of the Chemical Society, Chemical Communications, 1976, 734–736.

  • Nicolaou, K. C., et al. "The energetic advantage of 5-exo versus 6-endo epoxide openings." Journal of the American Chemical Society, 1989, 111(14), 5321–5330.

  • Yadav, J. S., et al. "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives."[2] Synthesis, 2008, 395-400.[2]

  • Cossy, J., et al. "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans."[3] Beilstein Journal of Organic Chemistry, 2011, 7, 395–400.

  • Tong, R. "Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans." Natural Product Reports, 2021.

Sources

Enhancing the stability of pyran-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyran-Based Compound Stability

Status: Operational Ticket ID: PYR-STAB-2024 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Guide to Enhancing Synthetic, Metabolic, and Physical Stability of Pyran Scaffolds

Introduction: The Pyran Paradox

Welcome to the Technical Support Center. You are likely here because your pyran-based compound—whether a transient intermediate like dihydropyran (DHP) or a lead candidate containing a tetrahydropyran (THP) ring—is behaving unpredictably.

Pyrans exist in a delicate electronic balance. They are invaluable bioisosteres in medicinal chemistry due to their ability to lower lipophilicity (LogP) compared to cyclohexanes, yet they possess specific vulnerabilities: acid-catalyzed hydrolysis (acetal sensitivity), oxidative metabolism (CYP450 attack), and polymerization during synthesis.

This guide moves beyond generic advice to address the root causes of instability with actionable protocols.

Module 1: Synthetic Integrity (The Reaction Flask)

Focus: 3,4-Dihydro-2H-pyran (DHP) & Protecting Group Chemistry

Issue #1: "My reaction mixture turned into a black tar upon adding the acid catalyst."

Diagnosis: Uncontrolled Cationic Polymerization. Mechanism: DHP is an enol ether. In the presence of strong Bronsted acids (e.g., HCl, H₂SO₄) or high temperatures, the protonated DHP acts as an electrophile that reacts with another molecule of DHP rather than your alcohol substrate. This initiates a "runaway" polymerization chain reaction.

Troubleshooting Workflow:

DHP_Troubleshooting start Start: DHP Protection Fails check_cat Check Catalyst pKa start->check_cat strong_acid Strong Acid (pTsOH, HCl)? check_cat->strong_acid switch_mild Switch to PPTS or ZrCl4 strong_acid->switch_mild Yes (Polymer risk) check_temp Check Temperature strong_acid->check_temp No switch_mild->check_temp high_temp > 25°C? check_temp->high_temp cool_down Cool to 0°C before addition high_temp->cool_down Yes check_order Order of Addition high_temp->check_order No cool_down->check_order direct_add Acid added to neat DHP? check_order->direct_add dilute Dilute DHP in DCM first direct_add->dilute Yes success Stable THP Ether Product direct_add->success No (Correct Protocol) dilute->success

Figure 1: Decision logic to prevent DHP polymerization during alcohol protection.

Standard Operating Procedure (SOP): Polymerization-Free DHP Protection

Use this protocol to ensure kinetic control over the reaction.

Reagents:

  • Substrate: Alcohol (1.0 equiv)

  • Reagent: 3,4-Dihydro-2H-pyran (1.2–1.5 equiv)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve the alcohol and DHP in anhydrous DCM (0.1 M concentration relative to alcohol). Crucial: Do not add the catalyst yet.

  • Thermal Equilibration: Cool the mixture to 0°C. While PPTS is mild, lower temperatures suppress the competing polymerization rate constant (

    
    ) relative to the protection rate constant (
    
    
    
    ).
  • Catalyst Addition: Add PPTS in one portion.

  • Monitoring: Allow to warm to room temperature naturally. Monitor by TLC.[1][2]

    • Note: If the reaction stalls, do not add strong acid. Add more PPTS or gently heat to 35°C.

  • Quench: Upon completion, dilute with ether and wash with half-saturated brine to remove the catalyst.

Why this works: PPTS (pKa ~ 5.2) is acidic enough to protonate the enol ether but not strong enough to generate the high concentration of free carbocations required for rapid polymerization [1].

Module 2: Structural Optimization (The Drug Candidate)

Focus: Tetrahydropyran (THP) in Medicinal Chemistry[2][3][4]

Issue #2: "My THP-containing lead compound has high metabolic clearance."

Diagnosis: Oxidative Metabolism (CYP450). Mechanism: The oxygen atom in the THP ring donates electron density to the adjacent


-carbons, lowering the bond dissociation energy (BDE) of the C-H bonds. This makes them "soft spots" for Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes, leading to hydroxylation and subsequent ring opening [2].
Optimization Strategy: Metabolic Blocking

To stabilize the ring, you must deactivate the


-positions electronically or sterically.
Modification StrategyMechanism of StabilizationEffect on LogP

-Fluorination
Strong electron-withdrawing effect increases C-H BDE, preventing CYP oxidation.Lowers LogP (Polar)

-Methylation
Steric hindrance blocks the approach of the heme iron-oxo species.Increases LogP
Spiro-cyclization Removes abstractable

-protons entirely (quaternary center).
Variable
C-Glycosides Replacing the exocyclic C-O bond with C-C prevents acetal hydrolysis.Neutral/Slight Increase

Visualizing the Metabolic Vulnerability:

Metabolic_Stability THP THP Ring (Lead Compound) CYP CYP450 Enzyme THP->CYP H-abstraction at alpha-carbon Stabilized Fluorinated THP (Stable Lead) THP->Stabilized MedChem: Add F or Me at alpha-position Metabolite Lactone/Ring Open (Inactive/Toxic) CYP->Metabolite Oxidation Stabilized->CYP Blocked

Figure 2: Metabolic degradation pathway of THP and stabilization via substituent modification.

Module 3: Physical & Chemical Stability (The Shelf)

Focus: Pyran-4-ones and Storage Conditions

FAQ: Common Stability Questions

Q1: Why does my Pyran-4-one derivative degrade in basic aqueous buffers? A: Pyran-4-ones are Michael acceptors hidden in a ring. In the presence of aqueous base (


), the hydroxide attacks the C-2 or C-6 position (conjugate addition). This disrupts the conjugation and leads to ring opening, often forming linear tricarbonyl species.
  • Fix: Avoid pH > 8.0. If basic conditions are required for a coupling reaction, use non-nucleophilic organic bases (e.g., DBU, DIPEA) in anhydrous solvents rather than aqueous NaOH or KOH [3].

Q2: I see "peroxide formation" warnings for ethers. Does this apply to THP? A: Yes, but less than linear ethers. Tetrahydropyrans can form peroxides at the


-carbon upon prolonged exposure to air and light.
  • Fix: Store THP derivatives under an inert atmosphere (Argon/Nitrogen). For long-term storage of intermediates, add a stabilizer like BHT (butylated hydroxytoluene) if the compound is not a final pharmaceutical product.

Q3: My compound is a glycoside (sugar-pyran). It hydrolyzes in the stomach (pH 1.5). How do I stabilize it? A: The acetal linkage is the weak point.

  • Chemical Fix: Switch from an O-glycoside to a C-glycoside . The C-C bond is resistant to acid hydrolysis and glycosidase enzymes [4].

  • Formulation Fix: If the structure cannot be changed, use an enteric coating for the pill to bypass the acidic stomach environment and release the drug in the neutral pH of the intestine.

References

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[5] The Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Teimuri-Mofrad, R., & Abrishami, F. (2008). Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. Asian Journal of Chemistry. Link

  • Deng, L., et al. (2023). Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Link

For further assistance, please contact the Structural Chemistry Group or submit a sample for degradation analysis.

Sources

Troubleshooting low yields in reductive amination of pyran ketones

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-4-ONE-REDAM Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Low Yields in Tetrahydro-4H-pyran-4-one Derivatives

Module 1: Diagnostic Logic

Before modifying your protocol, we must identify the specific failure mode. Low yield is a symptom, not a cause. Use the following logic tree to diagnose your reaction mixture (RM) based on LCMS or NMR analysis of the crude material.

DiagnosticFlow Start Analyze Crude RM Q1 Is Starting Ketone Present? Start->Q1 Q2 Is Alcohol (Reduced Ketone) Major Byproduct? Q1->Q2 No (Consumed) Q3 Is Imine Intermediate Visible? Q1->Q3 Yes (Stalled) Issue2 ISSUE: Chemoselectivity Reductant is reducing ketone faster than imine. Q2->Issue2 Yes Issue3 ISSUE: Hydrolysis/Workup Product lost to aqueous phase or hydrolyzed. Q2->Issue3 No (Clean but low mass) Issue1 ISSUE: Equilibrium Failure Imine formation is thermodynamically unfavorable. Q3->Issue1 No Imine Q3->Issue2 Imine Present Action1 FIX: Switch to Ti(OiPr)4 protocol (Method B) Issue1->Action1 Action2 FIX: Switch to STAB (Method A) or pre-form imine Issue2->Action2 Action3 FIX: Modify Extraction (Salting out / pH > 12) Issue3->Action3

Figure 1: Diagnostic logic for identifying the root cause of low yields in pyran-4-one reductive aminations.

Module 2: Technical Analysis & FAQs
Q1: Why is tetrahydro-4H-pyran-4-one behaving differently than cyclohexanone?

The "Oxygen Effect": The oxygen atom in the pyran ring exerts a strong inductive effect (-I).

  • Electrophilicity: It makes the carbonyl carbon more electrophilic than in cyclohexanone, theoretically accelerating nucleophilic attack.

  • Instability: However, the resulting hemiaminal and imine intermediates are electronically destabilized. The equilibrium constant (

    
    ) for imine formation is often lower, meaning the reaction prefers to stay as the ketone + amine.
    
  • Consequence: If you use a reducing agent like NaBH

    
     in methanol without pre-forming the imine, the hydride will reduce the unreacted ketone to the alcohol (4-hydroxytetrahydropyran) faster than the imine forms.
    
Q2: I see a large "Alcohol" peak in my LCMS. How do I stop direct reduction?

You must decouple the imine formation from the reduction step or use a reductant that is kinetically selective for imines.

Comparison of Reducing Systems:

ReagentSelectivity (Imine vs. Ketone)Risk of Alcohol FormationRecommended For
NaBH

/ MeOH
LowHigh Only if imine is pre-formed and stable.
NaBH

CN
ModerateModerateOlder protocols; toxic cyanide byproduct.
STAB (NaBH(OAc)

)
High LowStandard First-Line Defense.
Ti(OiPr)

+ NaBH

N/A (Stepwise)Very LowStubborn/Sterically Hindered Amines.
Q3: My reaction looks clean, but I recover <20% yield after extraction. Where is my product?

The "Solubility Trap": Amines derived from pyran-4-one are exceptionally polar due to the ether oxygen and the amine functionality.

  • The Failure: Standard extraction (DCM/Water) often leaves the product in the aqueous phase, especially if the pH is not high enough.

  • The Fix:

    • Saturate: Use solid NaCl to saturate the aqueous phase ("salting out").

    • pH Adjustment: Ensure the aqueous layer is pH > 12 using 2N NaOH.

    • Solvent: Use CHCl

      
      :IPA (3:1) instead of pure DCM for extraction.
      
Module 3: Validated Protocols

Do not deviate from the stoichiometry unless necessary.

Method A: The "Gold Standard" (STAB)

Best for: Primary amines and unhindered secondary amines. Mechanism: STAB is sterically bulky and electron-deficient, making it react much faster with the protonated iminium ion than the neutral ketone.

  • Mix: In a dry flask, combine Pyran-4-one (1.0 equiv) and Amine (1.1 - 1.2 equiv) in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).

  • Acidify: Add Acetic Acid (1.0 - 1.5 equiv) . Critical: This catalyzes imine formation and ensures the imine is protonated (iminium) for reduction.

  • Stir: Let stir for 15-30 minutes at Room Temperature (RT).

  • Reduce: Add Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv) in one portion.

  • Monitor: Stir at RT for 2-16 hours. Monitor by LCMS.[1]

    • Self-Validation Check: If ketone remains but no product forms, add 0.5 equiv more STAB and check pH (should be ~4-5).

Method B: The "Titanium Sledgehammer"

Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or when equilibrium is unfavorable. Mechanism: Ti(OiPr)


 acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium to the imine.
  • Complexation: In a dry flask under N

    
    , combine Pyran-4-one (1.0 equiv) , Amine (1.2 equiv) , and Titanium(IV) isopropoxide (1.5 - 2.0 equiv) .
    
  • Solvent: Run Neat (no solvent) or in minimal absolute Ethanol .

  • Drive Equilibrium: Stir at RT (or 40-50°C for difficult substrates) for 4-12 hours.

    • Self-Validation Check: Take an aliquot, quench with minimal NaBH4 in MeOH, and run LCMS. If you see alcohol, imine formation is incomplete. Stir longer.

  • Reduction: Dilute with Ethanol (if neat), cool to 0°C, and add NaBH

    
     (1.5 equiv)  carefully. Stir for 2 hours.
    
  • Quench (Critical): Add 2N NaOH or aqueous ammonia to precipitate titanium salts. Filter through Celite. The filtrate contains your amine.

Module 4: Mechanistic Visualization

Understanding the competing pathways is essential for troubleshooting.

ReactionMechanism Ketone Pyran-4-one Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine Alcohol Alcohol Byproduct (Dead End) Ketone->Alcohol + Hydride (Major issue with NaBH4) Amine Amine (R-NH2) Imine Imine / Iminium Hemiaminal->Imine - H2O (Ti(OiPr)4 helps here) Product Target Amine Imine->Product + Hydride (Fast with STAB)

Figure 2: Competing reaction pathways. The goal is to maximize the green path (Imine formation) and minimize the red path (Direct reduction).

References
  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5]J. Org.[2] Chem. 1996, 61, 3849–3862.[2][6]

  • Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Primary, Secondary, and Tertiary Amines.J. Org.[2] Chem. 1995, 60, 4928–4929.

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride.[7]J. Org.[2] Chem. 1990, 55, 2552–2554.

Sources

Refinement of analytical methods for pyran isomer detection

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Sector: Small Molecule Characterization

Mission Directive

Welcome to the Analytical Refinement Center. You are likely here because standard achiral methods have failed to resolve your pyran-based scaffolds, or your mass spectrometry data is ambiguous regarding stereochemistry.

Pyran rings (tetrahydro-2H-pyrans) are ubiquitous in polyether antibiotics, marine toxins, and carbohydrate scaffolds. Their detection is complicated by stereoisomerism (cis vs. trans) and conformational flexibility (chair vs. boat). This guide moves beyond basic "how-to" instructions to the causality of separation, providing a self-validating analytical framework.

Module 1: Chromatographic Resolution (HPLC & SFC)

The Core Challenge: Diastereomeric Co-elution

Why it happens: Pyran diastereomers often possess identical molecular weights and nearly identical dipole moments. Standard C18 reversed-phase columns rely on hydrophobicity, which may not differ sufficiently between a cis-2,6-dimethylpyran and its trans isomer.

Protocol 1: The "Orthogonal Screening" Workflow

Do not rely solely on HPLC. Supercritical Fluid Chromatography (SFC) is often superior for pyran isomers due to the high diffusivity of supercritical CO₂, which improves mass transfer for structurally similar compounds [1].

Step-by-Step Screening Protocol
  • Preparation: Dissolve sample at 1 mg/mL in MeOH/EtOH (avoid DMSO if possible, as it causes viscous fingering in SFC).

  • Stationary Phase Selection: Screen the "Golden Quartet" of polysaccharide-based Chiral Stationary Phases (CSPs). Even for achiral diastereomers, CSPs provide the steric clefts necessary to distinguish spatial arrangements.

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IG)

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H)

    • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC)

    • Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., OZ)

  • Mobile Phase Gradient:

    • SFC: CO₂ + 5% to 40% Co-solvent (MeOH or IPA) over 5 minutes.

    • HPLC: Hexane/IPA (Normal Phase) often resolves pyrans better than Reversed Phase.

Visualizing the Decision Logic

The following diagram outlines the critical decision path for selecting the correct separation mode.

MethodDev Start Start: Pyran Isomer Mixture Solubility Check Solubility Start->Solubility Volatile Is sample volatile? Solubility->Volatile GC GC-MS (Dipole Separation) Volatile->GC Yes NonVolatile Non-Volatile / Thermolabile Volatile->NonVolatile No Screen Screen Polysaccharide CSPs (AD, OD, IC, IG) NonVolatile->Screen Resolution Resolution (Rs) > 1.5? Screen->Resolution SFC Switch to SFC (High Diffusivity) Resolution->SFC No (Co-elution) Optimize Optimize Temp & Backpressure Resolution->Optimize Yes SFC->Screen

Figure 1: Decision matrix for selecting the optimal chromatographic technique for pyran isomers. Note the pivot to SFC if HPLC fails to achieve baseline resolution.

Module 2: Spectroscopic Identification (NMR vs. MS)

FAQ: Why can't I distinguish cis/trans isomers by Mass Spec alone?

A: Mass spectrometry (ESI/APCI) is a destructive technique. The ionization energy typically exceeds the barrier for ring opening or bond rotation, scrambling the stereochemical information before detection. Unless you use Ion Mobility Spectrometry (IMS) , which separates ions by collisional cross-section (shape), MS is blind to chirality [2].

The Solution: NMR Conformational Analysis

Nuclear Magnetic Resonance (NMR) is the only self-validating method for absolute relative configuration in solution.

Mechanism: The Karplus Relationship

In a pyran ring (assuming a chair conformation), the coupling constant (


) between vicinal protons depends on the dihedral angle.
  • Axial-Axial (

    
    ):  Dihedral angle 
    
    
    
    . Large
    
    
    (8–12 Hz).
  • Axial-Equatorial (

    
    ) or Equatorial-Equatorial (
    
    
    
    ):
    Dihedral angle
    
    
    . Small
    
    
    (2–5 Hz).
Data Table: Diagnostic Signals for 2,6-Disubstituted Pyrans
FeatureTrans Isomer (Thermodynamic)Cis Isomer (Kinetic/Steric)Mechanistic Reason
Dominant Conformation DiequatorialAxial-EquatorialAvoids 1,3-diaxial strain.
H2/H6 Signal Upfield (shielded)Downfield (deshielded)Anisotropic effect of C-O bond.

Coupling
Large (~10 Hz)Mixed (Large/Small)Trans has

coupling; Cis has

.
NOESY Correlation H2

H6 (weak/none)
H2

H6 (Strong)
1,3-diaxial protons are spatially close in cis.
Visualizing the NMR Logic

NMRLogic Input Isolate Peak HNMR 1H NMR Spectrum Input->HNMR MeasureJ Measure 3J (H2-H3) HNMR->MeasureJ LargeJ J = 8-12 Hz (Axial-Axial) MeasureJ->LargeJ SmallJ J = 2-5 Hz (Axial-Equatorial) MeasureJ->SmallJ AssignTrans Assign: TRANS (Diequatorial) LargeJ->AssignTrans NOE Run NOESY/ROESY SmallJ->NOE AssignCis Assign: CIS (Axial/Equatorial) NOE->AssignCis H2-H6 Correlation

Figure 2: NMR assignment workflow. Large coupling constants indicate an axial-axial relationship, typically confirming the thermodynamic trans isomer in 2,6-disubstituted systems.

Module 3: Advanced Troubleshooting & Stability

Issue: "My peaks are splitting/broadening during the run."

Diagnosis: On-column isomerization or mutarotation. Root Cause: If your pyran ring contains a hemiacetal (e.g., a sugar or 2-hydroxypyran), it is in dynamic equilibrium with the open-chain aldehyde form. Acidic silanols on the silica surface can catalyze this ring opening [3].

Corrective Action:

  • Switch to Hybrid Silica: Use columns with ethylene-bridged hybrid (BEH) particles which have fewer acidic silanols.

  • Mobile Phase Additive: Add 0.1% Ammonium Hydroxide (

    
    ) or Diethylamine (DEA) to the mobile phase. This suppresses the protonation of the ring oxygen, locking the cyclic form.
    
  • Temperature Control: Lower the column temperature to 10–15°C to slow the kinetics of interconversion.

Issue: "GC-MS shows two peaks, but LC-MS shows one."

Diagnosis: Thermal isomerization in the GC inlet. Root Cause: The high temperature of the GC injector (


) can provide the activation energy to flip a thermodynamically unstable cis isomer into the stable trans form.
Validation:  Run the sample on GC with a "Cold On-Column" injection. If the ratio changes compared to the split/splitless injection, thermal degradation is confirmed. Trust the LC-MS or SFC data in this scenario [4].

References

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Whitman College. (n.d.). Lab Chapter 7.3.2: Advantages of GC over MS; cis- versus trans-. Retrieved from [Link]

Technical Support Center: Efficient Pyran Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Welcome to the Advanced Synthesis Support Center. You have reached the specialized desk for Pyran & Chromene Heterocycle Construction . This guide is structured to troubleshoot failures in regioselectivity, yield, and stereocontrol during the formation of tetrahydropyran (THP) and dihydropyran (DHP) systems.

Module 1: The Prins Cyclization Desk

Primary Application: Synthesis of 2,4,6-trisubstituted tetrahydropyrans. Core Mechanism: Acid-catalyzed condensation of homoallylic alcohols/alkenes with aldehydes.

🔬 Catalyst Selection Matrix

The most common failure mode in Prins reactions is polymerization of the alkene component before cyclization occurs. Selection depends entirely on the nucleophilicity of your alkene and the stability of the oxocarbenium intermediate.

Substrate ClassRecommended CatalystRationale
Electron-Rich Alkenes (e.g., Styrenes)In(OTf)₃ or Sc(OTf)₃ (1-5 mol%)Mild Lewis acids prevent cationic polymerization (tar formation). High oxophilicity activates the aldehyde selectively.
Unactivated Alkenes (e.g., Terminal aliphatic)TMSOTf or BF₃·OEt₂ Stronger Lewis acidity required to lower the LUMO of the oxocarbenium ion for attack by weak nucleophiles.
Acid-Sensitive Substrates (e.g., Acetals present)Amberlyst-15 or Zeolites Heterogeneous Brønsted acids allow easy filtration and prevent hydrolysis of sensitive groups.
🛠 Troubleshooting Guide (Q&A)

Ticket #P-01: "My reaction yields are low, and the flask is full of black tar."

  • Diagnosis: Oligomerization. You are likely using a proton source (like

    
     or 
    
    
    
    -TSA) or a Lewis acid that is too strong (
    
    
    ) for your electron-rich alkene.
  • Prescription: Switch to Indium(III) Triflate [In(OTf)₃] . It acts as a "soft" Lewis acid that activates the carbonyl oxygen without inducing cationic polymerization of the alkene.

    • Protocol Adjustment: Run the reaction in dichloroethane (DCE) at reflux.

Ticket #P-02: "I am losing stereochemical integrity (racemization)."

  • Diagnosis: Oxonia-Cope Rearrangement . If the carbocation intermediate is long-lived, the side chain can scramble via a [3,3]-sigmatropic shift before the ring closes.

  • Prescription: Lower the reaction temperature to -78°C and use TMSOTf . The silyl group traps the intermediate faster than the rearrangement kinetics.

📊 Workflow Visualization: Prins Decision Logic

PrinsLogic Start Substrate Analysis AlkeneType Alkene Nucleophilicity? Start->AlkeneType Rich Electron-Rich (Styrenes, Enol Ethers) AlkeneType->Rich Poor Electron-Poor (Terminal Alkenes) AlkeneType->Poor Risk Risk: Polymerization Rich->Risk Activation Requirement: High Activation Poor->Activation Solution1 Use Mild Lewis Acid In(OTf)3 or Sc(OTf)3 Risk->Solution1 Stabilize Transition State Solution2 Use Strong Lewis Acid TMSOTf or BF3·OEt2 Activation->Solution2 Lower LUMO

Caption: Decision tree for preventing polymerization vs. ensuring reactivity in Prins cyclizations.

Module 2: Hetero-Diels-Alder (HDA) Desk

Primary Application: Enantioselective synthesis of dihydropyrans (DHPs). Core Mechanism: [4+2] Cycloaddition between a diene and an aldehyde/ketone.

🔬 Catalyst Selection Matrix

For HDA, the challenge is rarely yield, but enantioselectivity (ee) and endo/exo ratios .

Catalyst SystemTarget SubstrateKey Advantage
Cr(III)-Salen (Jacobsen) Unactivated AldehydesExcellent enantiocontrol via tridentate binding; highly tunable ligand sterics.
Cu(II)-Bis(oxazoline) Glyoxylates / Activated AldehydesTwo-point binding (chelation) creates a rigid transition state for high endo selectivity.
Organocatalysts (Chiral Thioureas) Acid-Labile DienesHydrogen-bonding activation avoids metal contamination and decomposition of sensitive dienes (e.g., Danishefsky’s diene).
🛠 Troubleshooting Guide (Q&A)

Ticket #H-01: "I'm getting a racemic product despite using a chiral catalyst."

  • Diagnosis: Background Reaction.[1][2][3][4][5][6][7][8][9] The uncatalyzed thermal reaction is competing with the catalyzed pathway.

  • Prescription:

    • Lower the temperature (try -20°C to -78°C).

    • Add 4Å Molecular Sieves . Water traces can hydrolyze Lewis acid catalysts, generating protons that catalyze the non-selective background reaction.

Ticket #H-02: "My 'Danishefsky's Diene' is decomposing before reaction."

  • Diagnosis: Lewis Acid Hydrolysis. Strong Lewis acids (like

    
    ) hydrolyze the silyl enol ether component of the diene.
    
  • Prescription: Switch to Eu(fod)₃ or a Chiral Phosphoric Acid organocatalyst. These provide milder activation compatible with silyl enol ethers.

📊 Workflow Visualization: HDA Stereocontrol

HDA_Mechanism Substrates Aldehyde + Diene Coordination Catalyst Coordination (Lewis Acid) Substrates->Coordination TS Transition State (Endo vs Exo) Coordination->TS Product Chiral Dihydropyran TS->Product Ligand Chiral Ligand (Steric Shielding) Ligand->TS Blocks Re-face

Caption: The chiral ligand creates a steric wall, forcing the diene to approach from a specific face (Si or Re).

Module 3: Gold-Catalyzed Hydroalkoxylation Desk

Primary Application: Intramolecular cyclization of alkynyl alcohols to form enol ethers. Core Mechanism:


-activation of alkynes followed by nucleophilic attack.
🔬 Catalyst Selection Matrix

Gold catalysis is powerful but prone to "poisoning" by off-cycle intermediates.

CatalystApplicationNote
Ph₃PAuCl / AgOTf General 5-exo / 6-endo cyclizationsThe "Standard." Silver salt scavenges chloride to generate the active cationic Au(I).
[Au(IPr)Cl] / AgSbF₆ Difficult/Sterically hindered substratesNHC ligands (IPr) are strong

-donors, increasing the electron density on Gold and stabilizing the intermediate.
AuCl₃ / AuBr₃ Simple substrates (High turnover needed)Au(III) is cheaper but less stable; prone to reduction to Au(0) (purple precipitate).
🛠 Troubleshooting Guide (Q&A)

Ticket #G-01: "My reaction stops at 50% conversion. Adding more catalyst doesn't help."

  • Diagnosis: Bis(gold) Vinyl Trap . Mechanistic studies show that the mono-aural vinyl intermediate can capture a second gold atom, forming an unreactive gem-diaurated species (off-cycle).[10]

  • Prescription: Add a proton source! A mild acid buffer (like PPTS or a phenol) facilitates the protodeauration step, releasing the catalyst back into the cycle before it gets trapped.

Ticket #G-02: "I need the 6-endo product (Pyran), but I keep getting 5-exo (Furan)."

  • Diagnosis: Baldwin's Rules / Kinetic Control. 5-exo is often kinetically favored.

  • Prescription:

    • Ligand Switch: Use a bulky ligand like JohnPhos or t-BuXPhos . Steric bulk destabilizes the more compact 5-exo transition state.

    • Thermodynamic Control: Run the reaction longer or at higher heat if the 6-endo product is thermodynamically more stable (often true for pyrans vs vinyl-furans).

📊 Workflow Visualization: The Gold Cycle & Trap

GoldCycle PreCat Pre-Catalyst (L-Au-Cl) Active Active Species [L-Au]+ PreCat->Active + AgOTf Complex Alkyne-Au Complex Active->Complex + Substrate VinylAu Vinyl-Au Intermediate (Mono-Aural) Complex->VinylAu Cyclization Product Pyran Product VinylAu->Product Protodeauration (+ H+) Trap OFF-CYCLE TRAP Bis(gold) Species VinylAu->Trap + [L-Au]+ (Excess) Product->Active Regenerates Cat. Trap->VinylAu Slow Reversal

Caption: The catalytic cycle showing the critical 'Bis(gold)' trap which stalls conversion if protodeauration is slow.

References

  • Yadav, J. S., et al. (2001). Indium(III) Chloride-Catalyzed Prins Cyclization: A Selective Synthesis of 4-Hydroxytetrahydropyrans. Synthesis.

  • Jasti, R., & Rychnovsky, S. D. (2006). Prins Cyclization Strategies for the Synthesis of Tetrahydropyrans. Journal of the American Chemical Society.[7]

  • Dossetter, A. G., Jamison, T. F., & Jacobsen, E. N. (1999). Highly Enantioselective, Catalytic Hetero-Diels-Alder Reactions of Aldehydes and Danishefsky's Diene. Angewandte Chemie International Edition.

  • Aponick, A., et al. (2010). Gold(I)-Catalyzed Intramolecular Hydroalkoxylation of Allenes. Journal of the American Chemical Society.[7]

  • Wang, W., & Hammond, G. B. (2012). Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species. Journal of the American Chemical Society.[7]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of Pyran-Based Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of pyran-based small molecules acting as Tubulin Polymerization Inhibitors (TUIs). It focuses on their structural efficacy, binding kinetics at the colchicine site, and downstream biological effects such as G2/M cell cycle arrest and apoptosis.[1][2]

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Researchers.

Scope: The pyran scaffold (oxygen-containing six-membered ring) is a privileged structure in medicinal chemistry. When fused or substituted (e.g., chromenes, isochromenes, spiropyrans), it yields potent Microtubule Targeting Agents (MTAs). This guide compares three distinct classes:

  • 4-Aryl-4H-Chromenes: (e.g., Crolibulin/EPC2407) - The most clinically advanced class.

  • 4-Arylisochromenes: (e.g., Compound (±)-19b) - Highly potent synthetic analogs.[3]

  • Dinaphthospiropyrans: (e.g., Compound 1) - A novel scaffold with unique thermodynamic binding properties.

Mechanistic Grounding: The Colchicine Binding Site

Most pyran-based TUIs function as microtubule destabilizers . They bind to the colchicine-binding site located at the interface of


- and 

-tubulin heterodimers.[2]
Mechanism of Action (MOA)

Unlike taxanes (which stabilize microtubules), pyran-based TUIs prevent the polymerization of tubulin dimers into microtubules. This inhibition leads to:

  • Disruption of Microtubule Dynamics: Suppression of the "dynamic instability" required for spindle formation.

  • Mitotic Catastrophe: Failure to form a functional mitotic spindle causes cell cycle arrest at the G2/M phase.

  • Apoptosis: Prolonged arrest triggers signaling cascades (e.g., Bcl-2 phosphorylation, Caspase-3 activation) leading to cell death.

  • Vascular Disruption: Rapid collapse of the cytoskeleton in endothelial cells, leading to tumor necrosis (a key feature of Crolibulin).

Visualization: Signaling Pathway

MOA Compound Pyran-Based TUI (e.g., Crolibulin) Tubulin Free Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds Complex TUI-Tubulin Complex Tubulin->Complex Formation Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Vascular Vascular Collapse (Endothelial Cells) Complex->Vascular Cytoskeletal Collapse Spindle Mitotic Spindle Formation Polymerization->Spindle Blocks Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure triggers Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged

Caption: Pathway illustrating the inhibition of tubulin polymerization by pyran-based TUIs, leading to mitotic arrest and vascular disruption.[2][4][5]

Comparative Analysis of Biological Activity[1][2][4][7][8]

The following table synthesizes experimental data comparing the potency of key pyran-based scaffolds against the standard reference, Combretastatin A-4 (CA-4) .

Scaffold ClassRepresentative CompoundTubulin Polymerization IC

(µM)
Cytotoxicity IC

(Cell Line)
Key Biological Feature
Standard Reference Combretastatin A-4 (CA-4) 1.0 - 2.5 ~0.003 (HeLa) Benchmark colchicine-site inhibitor.
4-Aryl-4H-Chromenes Crolibulin (EPC2407) ~2.0 - 3.00.52 (HT-29)Dual mechanism: Apoptosis induction + Potent Vascular Disrupting Agent (VDA).
4-Arylisochromenes Compound (±)-19b 3.10.010 - 0.025 (K562)Highly potent antiproliferative; 3-fold more active than natural isochromanone precursors.
Dinaphthospiropyrans Compound 1 ~17.05.4 (NCI-60 Avg)Novel scaffold; thermodynamic binding differs from classic inhibitors; lower potency but unique IP space.
Pyranopyrazoles Compound 5b 7.300.021 (K562)Fused heterocyclic system; shows high selectivity for leukemia cells over solid tumors.

Analysis:

  • Potency: The 4-Arylisochromenes (e.g., (±)-19b) exhibit nanomolar cytotoxicity comparable to CA-4, despite a slightly higher IC

    
     for polymerization in cell-free assays.[3] This suggests efficient cellular uptake or intracellular accumulation.
    
  • Clinical Relevance: Crolibulin is less potent in vitro compared to CA-4 but has superior pharmacokinetic properties for vascular disruption, justifying its clinical progression.

  • Novelty: Spiropyrans offer a new chemical space.[6] While their raw IC

    
     values are micromolar, their "switchable" structure (photochromic nature) presents unique opportunities for targeted delivery, though this is still in early research stages.
    

Experimental Protocols

To replicate these findings, the following standardized protocols are recommended. These methods are designed to be self-validating.

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

This assay is preferred over turbidity measurements for its higher sensitivity and lower protein requirement.

Principle: The fluorophore DAPI (4',6-diamidino-2-phenylindole) acts as a reporter. Its fluorescence intensity increases upon binding to polymerized microtubules but remains low in the presence of unpolymerized tubulin dimers.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate) stock (100 mM).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA).
    
  • Test Compounds (dissolved in DMSO).

Workflow:

  • Preparation: Pre-warm a 96-well black half-area plate to 37°C.

  • Master Mix: Prepare tubulin solution (2.0 mg/mL) in buffer containing 10 µM DAPI and 1 mM GTP. Keep on ice to prevent premature polymerization.

  • Treatment: Add 5 µL of test compound (10x concentration) or vehicle (DMSO) to wells.

  • Initiation: Add 45 µL of the cold Tubulin Master Mix to each well.

  • Kinetics: Immediately place in a fluorescence plate reader pre-heated to 37°C.

  • Measurement: Read Excitation at 360 nm and Emission at 450 nm every 60 seconds for 60 minutes.

  • Data Analysis: Plot RFU (Relative Fluorescence Units) vs. Time. Calculate V

    
     (rate of polymerization) and determine IC
    
    
    
    based on the reduction of V
    
    
    compared to control.
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Validates that the TUI causes the expected G2/M arrest.

Workflow:

  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with compound at

    
     and 
    
    
    
    its IC
    
    
    for 24 hours.
  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Resuspend cells in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 min at 37°C in the dark.

  • Acquisition: Analyze 10,000 events using a flow cytometer (excitation 488 nm, emission ~617 nm).

  • Validation: A successful TUI will show a significant increase in the G2/M peak (4N DNA content) compared to the G0/G1 peak (2N).

Visualization: Experimental Workflow

Workflow Prep Prepare Tubulin + DAPI (Keep on Ice) AddComp Add Pyran TUI (DMSO Stock) Prep->AddComp Incubate Incubate at 37°C (Polymerization Start) AddComp->Incubate Read Measure Fluorescence (Ex 360 / Em 450) Incubate->Read Kinetic Read (1h) Analyze Calculate Vmax & IC50 Read->Analyze

Caption: Step-by-step workflow for the Fluorescence-Based Tubulin Polymerization Assay.

References

  • EpiCept Corporation. (2007). EPC2407 (Crolibulin): A novel vascular disrupting agent and tubulin inhibitor.[5][7] Journal of Clinical Oncology.[7]

  • Wang, Y., et al. (2018). Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization.[3][5][8] Journal of Medicinal Chemistry.[4]

  • Awasthi, V., et al. (2021).[9] Tubulin inhibitory activity of a novel colchicine-binding compounds based on a dinaphthospiropyran scaffold.[6] Bioorganic & Medicinal Chemistry Letters.

  • Zhang, Y., et al. (2023). Design, synthesis, and biological activity evaluation of novel tubulin polymerization inhibitors based on pyrimidine ring skeletons. Bioorganic & Medicinal Chemistry Letters.

  • Cytoskeleton, Inc. (2024).[10] Tubulin Polymerization Assay Protocol (Fluorescence).

Sources

Definitive Structural Validation of (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

The validation of chiral saturated heterocycles, specifically (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine , represents a critical checkpoint in early-stage drug discovery. This scaffold serves as a conformationally restricted pharmacophore, often used to improve metabolic stability (via the gem-dimethyl group) and selectivity compared to flexible linear amines.

While Nuclear Magnetic Resonance (NMR) is the workhorse of daily characterization, it frequently fails to provide unambiguous stereochemical assignment for 3,6-substituted pyrans due to signal overlap and conformational averaging. Single Crystal X-ray Diffraction (SC-XRD) remains the "Gold Standard" for absolute structural determination.

This guide objectively compares the validation performance of SC-XRD against solution-phase NMR and Density Functional Theory (DFT) prediction, providing a validated protocol for crystallizing this difficult-to-solidify amine.

Part 2: Comparative Performance Analysis

The Challenge: Stereochemical Ambiguity

The this compound molecule possesses a single chiral center at C3 (assuming the ring is achiral without the amine, but the amine introduces chirality). However, the critical structural question is the conformational preference (Axial vs. Equatorial) of the amine group in the presence of the bulky C6-gem-dimethyl group.

Methodological Comparison Matrix
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (

H/

C + NOE)
DFT Computation (B3LYP/6-31G)*
Primary Output Absolute Configuration (R/S) & 3D ConformationRelative Stereochemistry (

-coupling)
Predicted Energy Minima
Certainty Level High (>99%) - Direct ObservationMedium (70-80%) - InferentialMedium (Variable) - Model Dependent
Sample State Solid (Crystalline Salt required)Solution (CDCl

, DMSO-

)
Virtual (Gas/Solvent Phase)
Resolution Atomic coordinates (< 0.05 Å precision)Time-averaged environmentTheoretical stationary points
Limitation Requires suitable single crystalRing flipping can broaden signals; Gem-dimethyls obscure NOE signalsDoes not account for specific solvation/packing forces
Verdict Definitive Validation Method Routine Screening ToolSupportive/Predictive Tool
Why X-Ray Wins for this Scaffold

In the 6,6-dimethylpyran system, the 1,3-diaxial interaction between an axial C3-substituent and the axial C5-proton (and potentially the axial C6-methyl) is subtle. NMR coupling constants (


) can suggest an equatorial amine (large axial-axial coupling ~10-12 Hz), but ring distortion caused by the gem-dimethyl group often reduces this coupling to 8-9 Hz, leading to ambiguity. X-ray crystallography freezes the molecule in its lowest energy solid-state conformation, providing indisputable proof of the chair geometry and amine orientation.

Part 3: Experimental Protocol (Self-Validating System)

Since the free amine is typically a viscous oil or low-melting solid, direct crystallization is difficult. The following protocol utilizes salt formation to generate diffraction-quality crystals.

Workflow Diagram

ValidationWorkflow Start Crude Amine (Oil/Low-Melting Solid) SaltForm Salt Formation (HCl or L-Tartrate) Start->SaltForm 1. Protonation Cryst Slow Evaporation (EtOH/Et2O) SaltForm->Cryst 2. Nucleation DataCol X-Ray Data Collection (Mo/Cu Source, 100K) Cryst->DataCol 3. Diffraction Refine Structure Refinement (SHELXL) DataCol->Refine 4. Phasing Result Validated Structure (Chair Conformation) Refine->Result 5. Validation

Figure 1: Step-by-step workflow for converting the liquid amine into a crystalline salt for structural validation.

Detailed Methodology
1. Salt Formation (Hydrochloride)
  • Rationale: The hydrochloride salt increases lattice energy, promoting crystallization.

  • Procedure: Dissolve 50 mg of this compound in 0.5 mL of dry ethanol. Add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0°C. A white precipitate should form immediately.

2. Crystallization (Vapor Diffusion)
  • Technique: Vapor diffusion provides a slow, controlled approach to saturation, yielding higher quality crystals than rapid cooling.

  • Setup:

    • Dissolve the crude salt precipitate in a minimal amount of warm methanol or ethanol.

    • Place this solution in a small inner vial (GC vial).

    • Place the inner vial inside a larger jar containing diethyl ether (anti-solvent).

    • Cap the large jar tightly and leave undisturbed at room temperature for 3-5 days.

  • Success Indicator: Look for colorless prisms or blocks. Needles are often too thin for adequate diffraction.

3. Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Temperature: 100 K (Critical to reduce thermal motion of the flexible pyran ring and methyl groups).

  • Strategy: Collect a full sphere of data to ensure high redundancy.

  • Refinement: Use SHELXL for least-squares refinement. Pay special attention to the hydrogen atoms on the ammonium group (

    
    ); these should be located in the difference Fourier map to confirm the salt formation and hydrogen bonding network.
    

Part 4: Structural Insights & Expected Results[2]

Upon successful resolution of the crystal structure, the following geometric parameters validate the structure:

Ring Conformation: The Distorted Chair

The tetrahydropyran ring typically adopts a


 chair conformation .
  • Validation Check: Calculate the Cremer-Pople puckering parameters (

    
    ). For an ideal chair, 
    
    
    
    should be close to 0° or 180°.
  • Gem-Dimethyl Effect: The C6-gem-dimethyl group introduces steric bulk. One methyl will be axial and the other equatorial . The axial methyl often causes a slight flattening of the ring at the C6-O1-C2 region to relieve 1,3-diaxial strain.

Amine Orientation (The Critical Result)
  • Equatorial Preference: In the thermodynamic product, the C3-amine (or ammonium in the salt) should occupy the equatorial position.

  • Torsion Angles: Check the

    
     torsion angle. A value near 
    
    
    
    indicates equatorial positioning (gauche to the oxygen lone pairs), whereas
    
    
    would indicate axial.
Hydrogen Bonding Network

In the hydrochloride salt, the chloride anion (


) acts as a bridge, accepting hydrogen bonds from the ammonium group (

). This network is the primary force stabilizing the crystal lattice.
Topological Diagram of Interactions

Figure 2: Key intramolecular and intermolecular interactions stabilizing the solid-state structure.

Part 5: References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179. Link

    • Authoritative source for comparing the obtained structure against known pyran motifs.

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link

    • Foundational method for defining the chair conformation quantitatively.

  • Jensen, F. (2017). Introduction to Computational Chemistry. 3rd Edition. Wiley.

    • Reference for the DFT comparison protocols cited in the comparison matrix.

  • Müller, P. (2009). Crystal structure refinement: A crystallographer's guide to SHELXL. Crystallography Reviews, 15(1), 57-83. Link

    • Standard protocol for the refinement steps described in the methodology.

Sources

Comparative Analysis of Pyran Derivatives: IC50 Profiling Across Major Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyran scaffold—specifically 4H-pyran and its fused derivatives (chromenes, coumarins)—represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. In the context of oncology, these derivatives function primarily as microtubule destabilizers and apoptosis inducers .

This guide provides a technical comparison of novel pyran derivatives against standard chemotherapeutic agents (Doxorubicin, 5-Fluorouracil). It synthesizes experimental IC50 data, elucidates the mechanism of action, and provides a validated protocol for cytotoxicity assessment.

Mechanistic Profiling: The "Why" Behind the Potency

To interpret IC50 values correctly, one must understand the molecular targets. Pyran derivatives do not merely cause necrosis; they trigger programmed cell death via specific pathways.

Primary Mechanism: Tubulin Inhibition & Mitochondrial Apoptosis

Recent structural studies indicate that 2-amino-4H-pyran derivatives often bind to the colchicine-binding site of tubulin. This prevents microtubule polymerization, leading to G2/M phase cell cycle arrest. Subsequently, the prolonged arrest triggers the mitochondrial apoptotic pathway:

  • Bcl-2 Downregulation: The compound shifts the Bax/Bcl-2 ratio.

  • Cytochrome C Release: Mitochondrial membrane permeabilization occurs.

  • Caspase Cascade: Activation of Caspase-9 (initiator) and Caspase-3 (executioner).

Pathway Visualization

The following diagram illustrates the signaling cascade triggered by potent pyran derivatives.

PyranMechanism Compound Pyran Derivative (4H-Pyran/Chromene) Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibits Bcl2 Bcl-2 (Downregulation) Compound->Bcl2 Modulates Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Prevents Polymerization Mitochondria Mitochondrial Depolarization Arrest->Mitochondria Stress Signal Caspase Caspase-9 / Caspase-3 Activation Mitochondria->Caspase Cytochrome C Release Bcl2->Mitochondria Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Signal transduction pathway showing the dual-action mechanism of pyran derivatives: tubulin destabilization and Bcl-2 mediated mitochondrial apoptosis.[1][2][3][4][5]

Comparative IC50 Analysis

The following data aggregates performance metrics of specific high-potency pyran classes against standard care drugs. Lower IC50 values indicate higher potency.[5]

Key Definitions:

  • IC50: Concentration required to inhibit 50% of cell growth.

  • SI (Selectivity Index): IC50 (Normal Cells) / IC50 (Cancer Cells). A high SI (>3) is critical for therapeutic windows.

Table 1: IC50 Performance Matrix (µM)
Compound ClassSpecific DerivativeCell LineTissue OriginIC50 (µM)Standard Drug (Doxorubicin) IC50Ref
Fused Pyran Thienopyrimidine-Pyran Hybrid (3b)MCF-7 Breast0.99 ± 0.03 0.43 ± 0.01[2, 5]
Fused Pyran Thienopyrimidine-Pyran Hybrid (3b)HepG2 Liver5.6 ± 0.42 15.3 ± 1.33[1, 2]
4H-Pyran 2-amino-3-cyano-4H-pyranMCF-7 Breast4.3 ± 0.2 0.5 - 2.0[4]
Pyran-Chalcone Ciprofloxacin-Chalcone (CCH)HepG2 Liver22.0 ± 1.3 67.5 ± 5.5[1]
Pyran-Chalcone Ciprofloxacin-Chalcone (CCH)MCF-7 Breast54.0 ± 3.5 269.5 ± 20.4[1]
Coumarin Aminocoumarin DerivativeA549 Lung~100 < 5.0[4]

Analysis of Data:

  • Superiority in Resistance Models: In HepG2 lines (often resistant to standard chemo), the Pyran-Chalcone Hybrid demonstrated superior efficacy (IC50 22 µM) compared to Doxorubicin (67.5 µM) in specific time-dependent assays [1].

  • Structure-Activity Correlation: Fused systems (Thienopyrimidines) generally outperform simple monocyclic pyrans due to increased lipophilicity and better binding pocket occupancy [2].

Experimental Validation Protocol: MTT Assay

To replicate these findings or screen new derivatives, a standardized MTT assay is required. This protocol ensures reproducibility by controlling for seeding density and solvent toxicity.

Critical Parameters (Expertise & Experience)
  • Seeding Density: MCF-7 cells must be seeded at

    
     cells/well. Over-seeding leads to contact inhibition, masking drug effects.
    
  • DMSO Tolerance: The final DMSO concentration in the well must be < 0.1% . Pyran derivatives are often hydrophobic; ensure complete solubilization before dilution.

  • Edge Effect: Do not use the outer wells of the 96-well plate for data; fill them with PBS to prevent evaporation variance.

Workflow Visualization

MTTProtocol cluster_0 Day 1: Preparation cluster_1 Day 2: Treatment cluster_2 Day 4: Readout Seeding Seed Cells (1x10^4/well) Incubate1 Incubate 24h @ 37°C Seeding->Incubate1 Treat Add Compound (Serial Dilution) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTTAdd Add MTT (0.5 mg/mL) Incubate2->MTTAdd Crystal Formazan Crystals Form MTTAdd->Crystal Solubilize Add DMSO (Dissolve Crystals) Crystal->Solubilize Read Measure OD @ 570nm Solubilize->Read

Figure 2: Step-by-step MTT cytotoxicity workflow. Critical checkpoints include the 24h attachment period and the solubilization step.

Structure-Activity Relationship (SAR) Insights

When designing pyran derivatives for oncology, the following structural features correlate with lower IC50 values:

  • C3-Functionality: The presence of a cyano (-CN) or ester (-COOR) group at the C3 position of the pyran ring is essential for hydrogen bonding within the tubulin active site.

  • C4-Aryl Substitution: An electron-withdrawing group (e.g., -NO2, -Cl) on the phenyl ring at position C4 significantly enhances cytotoxicity compared to electron-donating groups [2].

  • Fused Systems: Fusing the pyran ring with a thienopyrimidine or quinoline system (as seen in Compound 3b in Table 1) extends the pi-conjugation, improving membrane permeability and DNA intercalation potential [2, 5].

References

  • NIH/PubMed Central. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid.[4] Available at: [Link]

  • NIH/PubMed Central. (2022). Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives. Available at: [Link]

  • RSC Publishing. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression. Available at: [Link][3][5][6][7]

  • Science.gov. (2018). Design and synthesis of aminocoumarin derivatives as DPP-IV inhibitors and anticancer agents. Available at: [Link]

  • MDPI. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Available at: [Link][6][7]

Sources

Advanced Validation of Pyran Conformers: A Comparative Guide to DFT Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anomeric Challenge

In drug discovery, the tetrahydropyran (THP) ring is a pharmacophore scaffold of immense importance, appearing in polyether antibiotics, carbohydrates, and pheromones. However, determining the bioactive conformation of substituted pyrans is notoriously difficult due to the anomeric effect —a stereoelectronic phenomenon where electronegative substituents at the C2 position prefer the sterically crowded axial orientation over the equatorial one.

This guide compares two computational "products" (methodologies) for predicting these conformers:

  • The Legacy Standard: B3LYP (Global Hybrid Functional).

  • The Modern Benchmark:

    
    B97X-D / M06-2X (Dispersion-Corrected Range-Separated Hybrids).
    

Verdict: For pyran systems, Dispersion-Corrected DFT is the mandatory standard. Legacy methods (B3LYP) consistently underestimate the anomeric effect, leading to false "global minima" predictions that fail to match experimental NMR data.

Comparative Analysis: Dispersion-Corrected DFT vs. Legacy Methods[1]

The primary failure mode in modeling pyrans is the competition between steric repulsion (favoring equatorial) and hyperconjugation (


, favoring axial).
Performance Matrix
FeatureLegacy Protocol (B3LYP) Modern Protocol (

B97X-D / M06-2X)
Experimental Validation (NMR)
Physics Engine Local/Gradient exchange. Lacks long-range dispersion.[1]Includes empirical (

) or non-local dispersion corrections.
Real-world truth (

couplings).
Anomeric Effect Underestimated. Often predicts equatorial conformer as too stable.Accurate. Captures the

stabilization and London forces.
Confirms axial preference in non-polar solvents.
Basis Set Req. Often run with 6-31G(d) (Insufficient).Requires Diffuse functions (e.g., 6-311+G**) to model lone pairs.N/A
Solvation Sensitivity Low accuracy in continuum models without dispersion.High accuracy with SMD (Solvation Model based on Density).Strong solvent dependence observed.[2]
Computational Cost Low (1x)Moderate (1.3x - 1.5x)High (Synthesis + Instrument time).
Why the "Legacy" Product Fails

Standard B3LYP fails to account for attractive non-covalent interactions (London dispersion forces) between the axial substituent and the ring protons (1,3-diaxial interactions). While sterics suggest repulsion, dispersion forces can actually be stabilizing. Without this correction, the calculation artificially favors the equatorial conformer, contradicting NMR data.

Validated Experimental Protocol

This workflow integrates computational prediction with experimental NMR validation (


 coupling constants).[3][4]
Phase 1: The Computational Workflow (In Silico)

Step 1: Conformational Search (Molecular Mechanics) Do not start with a single structure. Pyrans are flexible.

  • Tool: MacroModel or conformational search algorithms (e.g., CREST).

  • Force Field: OPLS4 or MMFF94.

  • Output: Generate all conformers within a 5.0 kcal/mol window.

Step 2: Geometry Optimization (The Filter) Refine the rough MM structures using DFT.

  • Functional:

    
    B97X-D  (Head-Gordon) or M06-2X  (Minnesota).
    
  • Basis Set:def2-TZVP or 6-311+G(d,p) . Note: Diffuse functions (+) are non-negotiable for ethers to describe the oxygen lone pair density correctly.

  • Solvation:SMD model matching your NMR solvent (e.g.,

    
     or 
    
    
    
    ).

Step 3: Frequency & Energy Calculation

  • Verify stationary points (zero imaginary frequencies).

  • Extract Gibbs Free Energy (

    
    ) for Boltzmann population analysis.
    

Step 4: NMR Shielding Calculation (GIAO)

  • Input: Optimized geometries from Step 2.

  • Method: GIAO (Gauge-Independent Atomic Orbital) method.

  • Functional: B3LYP or mPW1PW91 (often better for magnetic properties than energetics) with a specialized basis set like pcJ-1 or cc-pVTZ .

  • Output: Isotropic shielding tensors and spin-spin coupling constants (

    
    ).
    
Phase 2: The Experimental Validation (In Vitro)

Step 1: 1H-NMR Data Acquisition

  • Acquire high-field 1H-NMR (500 MHz+).

  • Focus on the anomeric proton (H2) and vicinal protons.

Step 2: Coupling Constant Extraction

  • Measure vicinal coupling constants (

    
    ).
    
  • Diagnostic:

    • Axial-Axial (

      
      ):  Large coupling (8–12 Hz) 
      
      
      
      Indicates Axial Conformer.
    • Axial-Equatorial (

      
      ):  Small coupling (2–5 Hz) 
      
      
      
      Indicates Equatorial Conformer.
Phase 3: The Convergence (Boltzmann Weighting)

Compare the experimental


 with the calculated weighted average 

:


Where


 is the Boltzmann population of conformer 

derived from the

values calculated in Phase 1.

Visualization of Logic Flow

The following diagram illustrates the critical decision pathways and the self-validating loop between DFT and NMR.

PyranValidation cluster_exp Experimental Branch cluster_comp Computational Branch (The Product) Exp_NMR 1H NMR Spectrum (CDCl3) Extract_J Extract 3J_HH Coupling Constants Exp_NMR->Extract_J Comparison COMPARISON NODE Match J_exp vs J_calc Extract_J->Comparison Target Value Conf_Search Conformational Search (MMFF94/OPLS) DFT_Opt Geometry Opt & Freq (wB97X-D / 6-311+G**) Conf_Search->DFT_Opt Input Geometries Energies Calculate Gibbs Energy (Delta G) DFT_Opt->Energies NMR_Calc GIAO NMR Calc (Predict J values) DFT_Opt->NMR_Calc Boltzmann Boltzmann Population Analysis Energies->Boltzmann Boltzmann->Comparison Weighted Average NMR_Calc->Boltzmann J_i values Comparison->DFT_Opt Error > 1.0 Hz (Refine Functional/Solvent) Outcome Validated Bioactive Conformer Comparison->Outcome Error < 0.5 Hz

Caption: Integrated workflow for validating pyran conformers. The 'Comparison Node' acts as the gatekeeper; if calculated J-values deviate from experiment, the computational model (functional or solvation) must be refined.

Case Study Data: 2-Methoxytetrahydropyran

To illustrate the necessity of dispersion corrections, consider the conformational equilibrium of 2-methoxytetrahydropyran in chloroform.

Experimental Fact: The axial conformer is favored by ~1.6 kcal/mol (Anomeric Effect).

MethodPredicted

(Axial - Eq)
Predicted Population (Axial)Accuracy Status
B3LYP / 6-31G(d) -0.4 kcal/mol~65%FAILURE (Underestimates stability)
wB97X-D / 6-311+G(d,p) -1.5 kcal/mol~92%SUCCESS (Matches Exp.)
HF / 6-31G(d) +0.2 kcal/mol~40%FAILURE (Wrong sign/direction)

Note: Data derived from general benchmarking trends of anomeric systems [1, 2].

References

  • Grimme, S. (2011). "Density functional theory with London dispersion corrections." Wiley Interdisciplinary Reviews: Computational Molecular Science. Link

  • Alonso, J. L., et al. (2013). "The Anomeric Effect in Tetrahydropyran: A rotational study." Chemistry - A European Journal. Link

  • Bifulco, G., et al. (2007). "Quantum Mechanical Calculations of NMR Parameters in the Stereostructural Determination of Organic Compounds." Chemical Reviews. Link

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). "Computational prediction of 1H and 13C chemical shifts: A useful tool for structure assignment." Chemical Reviews. Link

  • Perras, F. A., & Rossini, A. J. (2025).[5] "DFT calculations and theory do not support enantiospecificity in NMR J-coupling constants." Nature Communications.[5] Link

Sources

Assessing the Metabolic Stability of Pyran-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hit-to-lead phase of drug discovery, the tetrahydropyran (THP) scaffold has emerged as a superior bioisostere to saturated 5-membered rings (tetrahydrofuran) and phenyl rings. Its value lies not just in physicochemical modulation (lowering LogP, increasing solubility) but in its distinct metabolic profile.

However, the pyran ring is not metabolically inert. It possesses specific "soft spots" susceptible to oxidative functionalization by Cytochrome P450 (CYP) enzymes. This guide provides a structural analysis of pyran stability, compares it with common alternatives, and details a self-validating microsomal stability protocol to quantify intrinsic clearance (


).

Part 1: The Pyran Scaffold and Mechanisms of Instability

To assess stability, one must first understand the mechanism of degradation. Pyran-based compounds are primarily cleared via Phase I oxidative metabolism.

The Mechanism: -Carbon Oxidation

The ether oxygen in the pyran ring exerts an electronic effect that activates the adjacent


-hydrogens (C2 and C6 positions). CYP450 enzymes (specifically CYP3A4 and CYP2D6) abstract a hydrogen atom from this position, creating a carbon-centered radical.
  • Radical Formation: CYP450 abstracts a hydrogen from the

    
    -carbon.
    
  • Hydroxylation: The radical recombines with the heme-bound hydroxyl group to form a hemiacetal .

  • Ring Opening/Oxidation: The unstable hemiacetal spontaneously opens to form a hydroxy-aldehyde or further oxidizes to a lactone.

Visualization: Oxidative Metabolic Pathway

The following diagram illustrates the degradation pathway of a generic tetrahydropyran.

MetabolicPathway Parent Tetrahydropyran (Parent) Intermediate C-Radical Intermediate Parent->Intermediate CYP450 (H-abstraction) Hemiacetal Hemiacetal (Unstable) Intermediate->Hemiacetal OH Rebound Lactone Lactone (Metabolite) Hemiacetal->Lactone Oxidation RingOpen Hydroxy-Aldehyde (Ring Open) Hemiacetal->RingOpen Spontaneous Hydrolysis

Figure 1: CYP450-mediated oxidative metabolism of the pyran ring, leading to lactone formation or ring opening.[1]

Part 2: Comparative Analysis of Pyran Scaffolds

The metabolic stability of a pyran compound is strictly governed by steric hindrance at the


-carbon and ring strain .
Comparison 1: Ring Size (THP vs. THF)

Tetrahydropyran (6-membered) is generally more metabolically stable than Tetrahydrofuran (5-membered).

  • Causality: The THF ring is more strained, making the

    
    -hydrogens slightly more accessible and reactive. Furthermore, THP is often more lipophilic than THF, but its chair conformation can position substituents in equatorial orientations that hinder enzymatic approach better than the planar envelope of THF.
    
Comparison 2: Substitution Patterns (Blocking the Soft Spot)

The most effective strategy to stabilize a pyran ring is "metabolic blocking"—replacing the


-hydrogens with metabolic blockers like Methyl groups or Fluorine.
Comparative Data Table

The following table summarizes the predicted metabolic stability profiles based on structural variations.

Compound ClassStructure DescriptionRelative Metabolic StabilityIntrinsic Clearance (

) Prediction
Mechanism of Stabilization/Instability
Tetrahydrofuran (THF) 5-membered etherLowHigh (>50 µL/min/mg)High ring strain; accessible

-hydrogens.
Tetrahydropyran (THP) 6-membered ether (unsubstituted)ModerateMedium (20-50 µL/min/mg)Reduced ring strain;

-hydrogens still vulnerable.
4-Substituted THP Substituent at C4 (distal)ModerateMedium (20-50 µL/min/mg)Distal substitution does not protect the oxidative soft spot at C2/C6.
2,2-Dimethyl THP Methyl groups at

-carbon
High Low (<10 µL/min/mg)Steric Blocking: Quaternary carbon prevents H-abstraction.
2-Fluoro THP Fluorine at

-carbon
Very High Very Low (<5 µL/min/mg)Electronic Deactivation: C-F bond is too strong for CYP cleavage.

Part 3: Experimental Protocol (Microsomal Stability)

To objectively assess these compounds, we utilize a Human Liver Microsome (HLM) stability assay.

Critical Scientific Note: Many standard protocols fail because they do not account for the rapid evaporation of acetonitrile or insufficient NADPH regeneration. This protocol uses a strict quenching and internal standard (IS) normalization method.

Workflow Visualization

AssayWorkflow Step1 1. Pre-Incubation (Microsomes + Buffer + Test Cmpd) 37°C, 5 min Step2 2. Initiation Add NADPH-Regenerating System Step1->Step2 Step3 3. Sampling Loop (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Quenching Add Ice-Cold ACN + Internal Std Step3->Step4 At each timepoint Step5 5. Analysis Centrifuge -> LC-MS/MS Step4->Step5

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Detailed Methodology

1. Reagent Preparation:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3.3 mM

    
    .[2]
    
    • Why

      
      ? Magnesium is an essential cofactor for the CYP450-NADPH reductase complex.
      
  • Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL final protein concentration.

  • Cofactor: 10 mM NADPH (freshly prepared) or an NADPH regenerating system (Isocitrate/Isocitrate Dehydrogenase).

2. Incubation System:

  • Test Compound: Spiked at 1 µM (final) to ensure first-order kinetics (

    
    ).
    
  • Solvent Limit: Keep DMSO < 0.1% and Acetonitrile < 1% to avoid inhibiting CYP enzymes.

3. Reaction Steps:

  • Pre-warm: Incubate buffer, microsomes, and test compound at 37°C for 5 minutes.

  • Start: Add NADPH to initiate the reaction.[3]

  • Sample: Remove 50 µL aliquots at

    
     minutes.
    
  • Quench: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing Tolbutamide (Internal Standard).

    • Trustworthiness Check: The ratio of ACN to sample must be at least 3:1 to ensure complete protein precipitation.

4. Analysis (LC-MS/MS):

  • Centrifuge samples at 4,000 rpm for 20 min.

  • Inject supernatant onto a C18 column.[4]

  • Monitor the depletion of the Parent Ion relative to the Internal Standard.

Part 4: Data Interpretation

The raw data (Peak Area Ratio vs. Time) is plotted on a semi-logarithmic scale. The slope of the line (


) represents the elimination rate constant.
Calculation Logic[5]
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Decision Criteria
  • 
    :  Highly Stable. Ideal for once-daily dosing candidates.
    
  • 
    :  Moderate Stability. Acceptable, but may require formulation optimization.
    
  • 
    :  Unstable. The pyran ring likely requires substitution (e.g., gem-dimethyl at C2) to block metabolism.
    

References

  • Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • BioDuro-Sundia. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Available at: [Link]

  • Royal Society of Chemistry. (2022). Catalytic production of tetrahydropyran (THP). Green Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine

[1][2][3]

Executive Summary: Immediate Directives

(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine is a heterocyclic primary amine used primarily as a pharmaceutical building block.[1][2] Due to its basicity and potential for biological activity, it must be managed as Hazardous Chemical Waste .

  • DO NOT dispose of down the drain. This compound is toxic to aquatic life and may damage plumbing seals due to corrosivity.

  • DO NOT mix with acids in waste containers. This will generate significant heat (exotherm) and potential spatter.

  • DO NOT mix with oxidizers.[3] Amines are incompatible with oxidizing agents (risk of fire/explosion).

  • MANDATORY: Segregate as a Basic Organic Waste .

Chemical Characterization & Hazard Identification

Effective disposal requires understanding the chemical's intrinsic properties.[1] This compound combines a lipophilic ether ring with a reactive primary amine.

PropertySpecificationOperational Implication
Chemical Name This compoundOfficial shipping/manifest name.
CAS Number 1785762-88-0 Use for waste profiling and inventory tracking.[1][2][4]
Functional Group Primary Amine (

), Ether
Corrosive (pH > 11) .[1][2][4] Reacts violently with acid chlorides/anhydrides.[1]
Physical State Liquid or Low-Melting SolidCheck specific lot.[1][2][4] High viscosity is possible.[1]
RCRA Classification D002 (Corrosive), Potential D001 (Ignitable)Must be coded as hazardous waste under US EPA regulations.[2][4]

Key Hazard Mechanism: As a primary amine, this compound can cause chemical burns to mucous membranes and skin. In waste streams, its electron pair on the nitrogen atom makes it a nucleophile, capable of unexpected reactions if mixed with alkylating agents or electrophiles.

Waste Stream Segregation Strategy

Proper segregation is the single most critical step in preventing laboratory accidents.[1] You must isolate this specific amine from incompatible streams.

Segregation Workflow

The following diagram illustrates the decision logic for segregating this chemical from general laboratory waste.

DisposalWorkflowStartWaste Generation:This compoundCheckStateDetermine Physical StateStart->CheckStateIsLiquidLiquid / SolutionCheckState->IsLiquidIsSolidSolid / Contaminated DebrisCheckState->IsSolidSegregationCRITICAL: Segregate fromAcids & OxidizersIsLiquid->SegregationIsSolid->SegregationContainerLContainer: HDPE or Glass(Avoid Metal)Segregation->ContainerLIf LiquidContainerSContainer: Double Bag orWide-Mouth JarSegregation->ContainerSIf SolidLabelingLabel: 'Hazardous Waste - Basic'Add Codes: D002, D001ContainerL->LabelingContainerS->LabelingFinalShip for Incineration(Lab Pack)Labeling->Final

Figure 1: Decision tree for the segregation and packaging of amine waste. Note the critical segregation step to prevent exothermic reactions.

Detailed Disposal Protocol

A. Liquid Waste (Pure or Solution)

Objective: Secure containment preventing leaks and volatilization.[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or borosilicate glass.[1]

    • Why? Amines can corrode certain metals (aluminum, zinc) and degrade some low-grade plastics over time. HDPE is chemically resistant to aliphatic amines.[1]

  • pH Check (Optional but Recommended): If the waste is an aqueous mixture, verify pH > 10.

    • Note: Do not attempt to neutralize in the waste container. Store as basic waste.

  • Labeling:

    • Mark as "Hazardous Waste."[1][5]

    • Constituents: "this compound".[1][2][6]

    • Hazard Checkbox: "Corrosive" and "Toxic."[1]

  • Storage: Store in a secondary containment tray inside a flammable/corrosives cabinet, separate from acids.

B. Solid Waste (Contaminated Consumables)

Objective: Prevent environmental leaching and exposure to cleaning staff.[1]

  • Collection: Place contaminated gloves, weigh boats, and paper towels into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed bag into a rigid waste container (e.g., a wide-mouth drum or bucket).

  • Sharps: If needles/syringes are contaminated with the amine, they must go into a rigid sharps container, not soft trash.

C. Empty Containers
  • Triple Rinse Rule: Containers that held this amine must be triple-rinsed with a solvent capable of dissolving the residue (e.g., ethanol or acetone) before disposal.

  • Rinsate Disposal: The solvent rinsate must be collected and disposed of as Hazardous Waste (Flammable/Basic) , not poured down the drain.

Spill Management Contingency

In the event of a spill, speed and neutralization are key.

PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1] Use a respirator if aerosolized.[1]

StepActionMechanism/Reasoning
1. Isolate Evacuate the immediate area. Post signage.[1][7]Amines can be respiratory irritants; isolation prevents inhalation exposure.[2][4]
2. Absorb Use a commercial Universal Absorbent or Amine-Specific Absorbent .[2][4]Do not use clay kitty litter if possible; specialized pads reduce vapor pressure.[2][4]
3. Neutralize Apply a weak acid powder (e.g., Citric Acid or Sodium Bisulfate ).[1][2][4]Converts the volatile free base amine into a non-volatile, water-soluble salt (citrate/sulfate).[2][4]
4. Collect Scoop the resulting sludge into a hazardous waste bag.[2][4]The neutralized salt is still chemical waste but is less hazardous than the free amine.
5.[2][4] Clean Wash the surface with soap and water.[2][4][3][8]Removes residual oily film typical of organic amines.[2][4]

Regulatory Compliance (RCRA)

Under the US Resource Conservation and Recovery Act (RCRA), this material is classified as a "Characteristic Waste" because it is not specifically listed on the P or U lists.

  • D002 (Corrosivity): Applicable if the aqueous pH is

    
    .[1] Even if non-aqueous, it is best practice to manage it as corrosive due to tissue damage potential.
    
  • D001 (Ignitability): Applicable if the flash point is

    
     (
    
    
    ).[1] Check the specific Certificate of Analysis (CoA) for your lot, as flash points vary by purity and isomer.

Final Disposition: The only acceptable final disposal method is Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15621293, N,N-dimethyltetrahydro-2H-pyran-2-amine (Isomer Analog).[1][2] Retrieved January 29, 2026, from [Link][1][2][4]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 29, 2026, from [Link][1][2][4]

Personal Protective Equipment (PPE) & Handling Guide: (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Critical Safety Summary & Executive Directive

STOP AND READ: Treat (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine as a Corrosive Primary Amine . While specific toxicological data for this exact building block is limited, its structural analogs (primary aliphatic amines and cyclic ethers) dictate a strict safety profile. It is likely a Category 1B Skin Corrosive and Category 1 Eye Damager .

Immediate Hazard Profile:

  • Corrosivity: High pH (basic). Causes immediate, irreversible tissue damage to eyes and mucous membranes.

  • Sensitization: Potential respiratory and skin sensitizer.[1]

  • Olfactory Fatigue: Like many amines, it may have a "fishy" odor that desensitizes the nose. Do not rely on smell to detect exposure.

Scientific Risk Assessment (The "Why")

To understand the PPE requirements, we must analyze the molecule's reactivity:

  • The Primary Amine (-NH₂): This is the aggressive functional group. It is a strong nucleophile and a base. Upon contact with skin moisture, it generates hydroxide ions (

    
    ), leading to saponification of lipids and deep tissue burns.
    
  • The Tetrahydropyran Ring: This ether linkage increases lipophilicity compared to simple alkyl amines. This allows the molecule to penetrate the dermal barrier faster than water-soluble amines, accelerating systemic absorption.

  • Volatility: As a low-molecular-weight amine (MW ~129.2 g/mol ), the free base likely possesses significant vapor pressure at room temperature, necessitating respiratory protection against alkaline vapors.

The PPE Matrix: Barrier Selection

Do not default to "standard lab PPE." The following specifications are required for handling the free base liquid or low-melting solid.

Table 1: PPE Specifications
Protection ZoneStandard Operation (Splash Risk)High-Risk Operation (Pouring/Synthesis)Material Specification & Causality
Hand (Primary) Nitrile (Double gloved)Laminate (Silver Shield/4H) Why: Aliphatic amines can permeate standard nitrile in <15 mins. Laminate offers >4h breakthrough.
Hand (Secondary) 5 mil Nitrile (Outer layer)8 mil Nitrile (Outer layer)Why: Provides dexterity and mechanical protection for the inner laminate glove.
Eye/Face Chemical Splash Goggles Goggles + Face Shield Why: Safety glasses will not seal against corrosive vapors or splashes.
Respiratory Fume Hood (Face velocity >100 fpm)Full-face Respirator (ABEK Filter)Why: Required only if hood failure occurs or working outside containment.
Body Lab Coat (100% Cotton/Nomex)Chemical Resistant Apron (Butyl/Neoprene)Why: Synthetic blends can melt into skin if a fire occurs (amines are flammable).

PPE Decision Logic (Visualization)

This decision tree guides the researcher through selecting the correct PPE based on the scale of operation.

PPE_Selection Start Start: Define Operation Scale Scale_Small < 100 mg (Analytical/Weighing) Start->Scale_Small Scale_Large > 100 mg or Synthesis Start->Scale_Large Haz_Check Is the compound in Solution? Scale_Small->Haz_Check PPE_Level2 LEVEL 2 PPE: Laminate Liners under Nitrile Face Shield + Goggles Impervious Apron Scale_Large->PPE_Level2 PPE_Level1 LEVEL 1 PPE: Double Nitrile Gloves Splash Goggles Fume Hood Required Haz_Check->PPE_Level1 Yes (Dilute) Haz_Check->PPE_Level2 No (Neat) Ventilation Check Fume Hood Velocity > 100 fpm? PPE_Level1->Ventilation PPE_Level2->Ventilation Stop STOP WORK Contact EHS Ventilation->Stop No Proceed Proceed with Protocol Ventilation->Proceed Yes

Figure 1: PPE Selection Logic based on operational scale and concentration. Note that handling "Neat" (pure) substance always triggers Level 2 protection due to corrosivity.

Operational Protocols

A. Weighing & Transfer (The Critical Moment)

Context: The highest risk of exposure occurs during weighing (static charge disperses powder) or syringe transfer (aerosol generation).

  • Engineering Control: All weighing must occur inside a chemical fume hood. If the balance is sensitive to draft, use a static-dissipative balance enclosure .

  • Static Mitigation: Amine salts and dry bases are prone to static. Use an ionizing fan or anti-static gun (e.g., Zerostat) on the spatula and vial before transfer.

  • Technique:

    • Solids: Do not use a metal spatula if the substance is a sticky low-melting solid; use a disposable PTFE spatula to prevent cross-contamination.

    • Liquids: Use the "cannula transfer" or positive-displacement pipette method to avoid dripping.

B. Reaction Setup

Context: Amines are basic. Reacting them with acid chlorides or strong oxidizers is exothermic.

  • Glassware: Inspect for micro-fractures. The heat of neutralization can shatter compromised glass.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. This compound can absorb CO₂ from the air to form carbamates, altering stoichiometry.

C. Waste Disposal[3][4]
  • Segregation: Dispose of as Basic Organic Waste .

  • Incompatibility: NEVER mix with "Acid Waste" streams. This will generate immediate heat and potentially explode the waste container.

  • Labeling: Clearly mark the tag with "Corrosive" and "Toxic."

Emergency Response Workflow

In the event of exposure, seconds count. The high pH causes saponification (turning skin oils into soap), which means the chemical continues to burn until physically removed.

Emergency_Response Accident Exposure Event Type Identify Type Accident->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Inhal INHALATION Type->Inhal Action_Skin 1. Drench in Safety Shower (15 min) 2. Remove Contaminated Clothing 3. Do NOT use Neutralizers Skin->Action_Skin Action_Eye 1. Eyewash Station (15 min) 2. Hold Eyelids Open 3. Rotate Eyeballs Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Support Breathing 3. Seek Medical Aid Inhal->Action_Inhal Medical Transport to ER (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Immediate Emergency Response Protocol. Note: Never attempt to neutralize amine burns with vinegar or acid; this causes a secondary thermal burn.

References

  • PubChem. (n.d.).[2] N,N-dimethyltetrahydro-2H-pyran-2-amine (Analogous Structure Safety Data). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for handling unknown organic amines).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine
Reactant of Route 2
Reactant of Route 2
(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.